Fmoc-o-t-butyl-l-beta-homotyrosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSELQEYJTCCG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944597 | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-69-8 | |
| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-O-t-butyl-L-beta-homotyrosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-t-butyl-L-beta-homotyrosine is a synthetically derived amino acid that serves as a crucial building block in the field of peptide chemistry and drug discovery. Its unique structural features, including the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the O-tert-butyl ether on the phenolic side chain, offer significant advantages in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this versatile compound, tailored for professionals in the pharmaceutical and life sciences sectors.
The incorporation of the beta-homotyrosine scaffold can introduce conformational constraints and increased resistance to enzymatic degradation in peptides, making it a valuable tool for designing novel therapeutic peptides with enhanced stability and biological activity.[1] The orthogonal protection strategy afforded by the base-labile Fmoc group and the acid-labile tert-butyl group allows for the selective deprotection and sequential elongation of the peptide chain with high fidelity.[2][3]
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Melting Point | 100 - 103 °C | [1] |
| Optical Rotation | [α]D²⁵ = -10 ± 5° (c=1 in Chloroform) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Chemical Identifiers and Molecular Data
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁NO₅ | [1][4] |
| Molecular Weight | 473.56 g/mol | [1][4] |
| CAS Number | 219967-69-8 | [1][4][5] |
| PubChem CID | 3383928 | [1] |
| MDL Number | MFCD01862862 | [1][4] |
| InChI Key | FKUBPXDMQFEPGP-CYLJNIGPNA-N | [4] |
| Synonyms | Fmoc-L-β-HomoTyr(tBu)-OH, N-Fmoc-O-t-butyl-L-beta-homotyrosine | [1][6] |
Solubility Profile
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
| Dimethyl sulfoxide (DMSO) | Soluble[7] |
Note: The tert-butyl group generally enhances solubility in organic solvents compared to the unprotected analogue.[1]
Stability and Storage
| Condition | Recommendation | Reference |
| Storage Temperature | 0 - 8 °C | [1] |
| Stability | Stable under recommended storage conditions. Avoid strong bases and acids. | [3][8] |
Experimental Protocols
Synthesis of this compound
A representative protocol for the synthesis of this compound involves the Fmoc protection of the corresponding free amino acid, O-t-butyl-L-beta-homotyrosine.
Materials:
-
O-t-butyl-L-beta-homotyrosine
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
Dissolve O-t-butyl-L-beta-homotyrosine (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is utilized in standard Fmoc-based SPPS protocols. The following is a general cycle for the incorporation of this amino acid into a growing peptide chain on a solid support (e.g., Wang resin, Rink amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
20% Piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution.
-
Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.
Analytical Characterization
The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[9]
-
¹H and ¹³C NMR: Provides structural confirmation of the molecule. Characteristic peaks for the Fmoc, t-butyl, and beta-homotyrosine moieties should be present.[9]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11]
Visualizing Workflows and Relationships
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Orthogonal Protection Strategy
Caption: The orthogonal protection scheme of this compound.
Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. O-tert-Butyl-N-Fmoc-L-beta-homotyrosine, 95% | Fisher Scientific [fishersci.ca]
- 5. O-tert-Butyl-N-Fmoc-L-beta-homotyrosine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemwhat.com [chemwhat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-L-β-HomoTyr(tBu)-OH: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-β-HomoTyr(tBu)-OH is a synthetically modified amino acid that plays a crucial role as a building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides and other peptidomimetics. The incorporation of β-homoamino acids into peptide sequences can induce unique secondary structures, enhance proteolytic stability, and modulate biological activity, making them valuable tools in drug discovery and development. This technical guide provides a comprehensive overview of the structure and plausible synthetic routes for Fmoc-L-β-HomoTyr(tBu)-OH, complete with detailed methodologies and data presentation.
Structure and Physicochemical Properties
Fmoc-L-β-HomoTyr(tBu)-OH is a derivative of the natural amino acid L-tyrosine, featuring three key structural modifications:
-
β-Homoamino Acid Backbone: An additional methylene group is inserted between the carboxyl and the α-carbon of the original amino acid, extending the carbon backbone. This modification alters the conformational preferences of the resulting peptide chain.
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: This base-labile protecting group is attached to the amino terminus, preventing unwanted reactions during peptide coupling. Its removal is a key step in the iterative cycle of solid-phase peptide synthesis.
-
tert-Butyl (tBu) Group: This acid-labile protecting group is attached to the hydroxyl group of the tyrosine side chain. It prevents side reactions and is typically removed during the final cleavage of the peptide from the solid support.
The combination of a base-labile Fmoc group and an acid-labile tBu group allows for an orthogonal protection strategy, which is fundamental to modern Fmoc-based solid-phase peptide synthesis.[1][2]
Chemical Structure
Caption: Chemical structure of Fmoc-L-β-HomoTyr(tBu)-OH.
Physicochemical Data
The following table summarizes the key physicochemical properties of Fmoc-L-β-HomoTyr(tBu)-OH, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 219967-69-8 | [3][4][5][6] |
| Molecular Formula | C₂₉H₃₁NO₅ | [3][4] |
| Molecular Weight | 473.56 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98.0% (HPLC) | [3][4][5] |
| Melting Point | 100 - 103 °C | [3] |
| Optical Rotation | [α]D²⁵ = -10 ± 5° (c=1 in Chloroform) | [3] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of Fmoc-L-β-HomoTyr(tBu)-OH
Strategy 1: Arndt-Eistert Homologation of Fmoc-L-Tyr(tBu)-OH
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a suitable approach for converting an α-amino acid derivative into its β-homoamino acid counterpart.
Caption: Arndt-Eistert homologation pathway for synthesis.
Experimental Protocol (Generalized):
-
Activation of the Carboxylic Acid: Fmoc-L-Tyr(tBu)-OH is converted to its corresponding acid chloride.
-
Dissolve Fmoc-L-Tyr(tBu)-OH (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an activating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
-
Formation of the α-Diazoketone: The activated acid chloride is reacted with diazomethane.
-
Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., DCM or diethyl ether).
-
Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) at 0°C until the yellow color of diazomethane persists.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid.
-
The solvent is removed under reduced pressure to give the crude α-diazoketone.
-
-
Wolff Rearrangement and Hydrolysis: The α-diazoketone undergoes rearrangement to a ketene, which is then trapped by water.
-
Dissolve the crude α-diazoketone in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Add a catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate (AgOBz) (0.1-0.2 eq).
-
Heat the reaction mixture (e.g., 50-70°C) or expose it to UV light to induce the Wolff rearrangement.
-
Monitor the reaction by TLC for the disappearance of the diazoketone.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford Fmoc-L-β-HomoTyr(tBu)-OH.
-
Quantitative Data (Expected):
While specific yields for this exact transformation are not available in the searched literature, the Arndt-Eistert homologation of N-protected α-amino acids generally proceeds with moderate to good yields, typically in the range of 50-80% over the three steps. Purity is often high after purification by crystallization or chromatography.
Strategy 2: Direct Fmoc Protection of L-β-HomoTyr(tBu)-OH
This strategy involves the synthesis of the unprotected L-β-HomoTyr(tBu)-OH followed by the protection of the amino group with an Fmoc reagent. The synthesis of the precursor, L-β-HomoTyr(tBu)-OH, would likely start from a suitable chiral building block and involve several steps.
Caption: Direct Fmoc protection of L-β-HomoTyr(tBu)-OH.
Experimental Protocol (Generalized, based on the analogous α-amino acid synthesis): [1]
-
Dissolution and Base Addition:
-
Dissolve L-β-HomoTyr(tBu)-OH (1.0 eq) in a mixture of an organic solvent (e.g., 1,4-dioxane or acetone) and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.
-
-
Fmocylation:
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.1 eq) in the same organic solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Add water and wash the aqueous layer with a non-polar solvent like diethyl ether to remove any unreacted Fmoc reagent and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl). This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum to yield Fmoc-L-β-HomoTyr(tBu)-OH.
-
Quantitative Data (Expected):
Direct fmocylation of amino acids is generally a high-yielding reaction, often exceeding 90%, with the product precipitating in high purity from the aqueous solution upon acidification.
Applications in Research and Drug Development
Fmoc-L-β-HomoTyr(tBu)-OH is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS).[3] Its incorporation into peptide sequences can lead to several advantageous properties:
-
Enhanced Proteolytic Stability: The modified backbone can confer resistance to degradation by proteases, increasing the in vivo half-life of peptide-based drugs.
-
Modulation of Secondary Structure: β-amino acids can induce novel secondary structures, such as helices and turns, which can be designed to mimic or disrupt protein-protein interactions.
-
Improved Pharmacokinetic Properties: The altered structure can influence the solubility, membrane permeability, and overall pharmacokinetic profile of a peptide.
While no specific signaling pathways involving peptides containing Fmoc-L-β-HomoTyr(tBu)-OH were identified in the search, its use is implicit in the synthesis of peptides designed to interact with a wide range of biological targets where tyrosine residues play a critical role, such as receptor tyrosine kinases and phosphatases. The workflow for its use follows the standard procedures of Fmoc-based SPPS.
Experimental Workflow: Incorporation into a Peptide Sequence via SPPS
Caption: Workflow for incorporating Fmoc-L-β-HomoTyr(tBu)-OH in SPPS.
Conclusion
References
The Role of Fmoc-O-t-butyl-L-beta-homotyrosine in Modern Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-t-butyl-L-beta-homotyrosine is a non-proteinogenic amino acid derivative that has become an invaluable tool in peptide chemistry, particularly in the realms of drug discovery and the development of novel therapeutic agents. Its unique structural features—an additional methylene group in the backbone compared to its proteinogenic counterpart L-tyrosine, and orthogonal protecting groups—allow for the synthesis of peptides with enhanced stability, constrained conformations, and novel biological activities. This guide provides an in-depth overview of its applications in research, complete with experimental methodologies and quantitative data.
The core utility of this compound lies in its application as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the α-amino function, while the tert-butyl (tBu) group provides acid-labile protection for the phenolic hydroxyl group of the homotyrosine side chain. This orthogonal protection strategy is fundamental to modern SPPS, enabling the stepwise assembly of complex peptide chains with high fidelity.
Core Applications in Research
The incorporation of β-amino acids like L-beta-homotyrosine into peptides can significantly alter their properties, making them attractive for various research applications:
-
Drug Development: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life, a crucial attribute for therapeutic peptides.[2] The modified backbone can also induce specific secondary structures, which can enhance binding affinity and selectivity for biological targets.[2]
-
Peptide Synthesis: It serves as a key building block in SPPS to generate complex peptides with high purity and yield.[1] Researchers utilize its unique structure to create peptidomimetics with tailored properties.
-
Neuroscience Research: Given its structural similarity to tyrosine, a precursor to several neurotransmitters, peptides incorporating beta-homotyrosine are used to study neuropeptide function and develop potential treatments for neurological disorders.
-
Bioconjugation: This derivative can be used in bioconjugation processes to link peptides to other molecules, such as fluorescent dyes or drug delivery vehicles, for diagnostic and therapeutic applications.[1]
Physicochemical and Synthetic Properties
A summary of the key properties of this compound and related data from a representative synthesis are provided below.
| Property | Value | Reference |
| CAS Number | 219967-69-8 | [1] |
| Molecular Formula | C₂₉H₃₁NO₅ | [1] |
| Molecular Weight | 473.56 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Fmoc Group Lability | Base-labile (e.g., 20% piperidine in DMF) | |
| t-Butyl Group Lability | Acid-labile (e.g., Trifluoroacetic acid) |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value | Reference |
| Peptide Target | Anabaenopeptin F | [3] |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis | [3] |
| Coupling Conditions for Fmoc-Hty-OH | Double coupling with HATU/collidine, 85°C (microwave), 15 min per treatment | [3] |
| Overall Yield | 3.6% (after HPLC purification) | [3] |
Table 2: Representative Synthesis Data for a Peptide Containing Homotyrosine.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Resin Preparation and Swelling
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like collidine or DIEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of β-amino acids, a longer coupling time or a double coupling may be necessary.
-
Optional: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Peptide Chain Elongation
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.
-
Add the cleavage cocktail to the dried peptidyl-resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study: Anabaenopeptins - Synthesis and Biological Activity
A prominent example of the use of L-homotyrosine in research is in the synthesis of anabaenopeptins. These are a class of cyclic hexapeptides produced by cyanobacteria that often contain non-proteinogenic amino acids, including homotyrosine.[4]
Synthesis: The total synthesis of anabaenopeptins, such as anabaenopeptin F, has been achieved using Fmoc-SPPS.[3][5] In these syntheses, Fmoc-L-homotyrosine is incorporated into the peptide sequence on a solid support. Due to the nature of this non-canonical amino acid, modified coupling conditions, such as double coupling with HATU and collidine under microwave irradiation, are sometimes employed to ensure high coupling efficiency.[3] The overall yields for the synthesis of these complex cyclic peptides are typically in the range of 2-4% after purification.[3]
Biological Activity: Anabaenopeptins containing homotyrosine have been shown to be potent inhibitors of various proteases and phosphatases. For example, synthesized anabaenopeptin F exhibits inhibitory activity against carboxypeptidase B in the low nanomolar range.[5][6] Other anabaenopeptins have demonstrated inhibition of carboxypeptidase A and protein phosphatase 1 (PP1), with IC₅₀ values ranging from the low nanograms per milliliter to micrograms per milliliter.[7] This inhibitory activity makes them valuable as research tools for studying enzyme function and as lead compounds for drug development.
| Anabaenopeptin Variant | Target Enzyme | Reported Activity (IC₅₀) | Reference |
| Anabaenopeptin F | Carboxypeptidase B | Low nanomolar range | [5][6] |
| Various Anabaenopeptins | Protein Phosphatase 1 | 16 to 435 ng/mL | [7] |
| Various Anabaenopeptins | Carboxypeptidase A | <3 to 45 µg/mL | [7] |
Table 3: Biological Activity of Homotyrosine-Containing Anabaenopeptins.
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Impact of incorporating β-homotyrosine on peptide properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Guide: Physical Properties of Fmoc-O-t-butyl-L-beta-homotyrosine Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-t-butyl-L-beta-homotyrosine is a specialized amino acid derivative crucial for the advancement of peptide synthesis and drug development.[1] As a key building block, its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl ether protecting the phenolic hydroxyl group, offers significant advantages in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group provides temporary, base-labile protection of the α-amino group, allowing for controlled, stepwise peptide chain elongation under mild conditions.[2][3][4] This contrasts with the harsher acidic conditions required for older Boc-protection strategies.[2] The tert-butyl group on the tyrosine side chain enhances solubility and stability, preventing unwanted side reactions during synthesis.[1][5]
This guide provides a comprehensive overview of the core physical properties of this compound powder, detailed experimental protocols for their determination, and visual representations of its application in synthetic workflows. The information presented is intended to support researchers in the effective utilization and characterization of this important synthetic building block.
Core Physical and Chemical Properties
The physical characteristics of this compound powder are critical for its handling, storage, and application in synthesis. The following table summarizes its key quantitative properties.
| Property | Value | Reference(s) |
| CAS Number | 219967-69-8 | [1][5][6][7] |
| Molecular Formula | C₂₉H₃₁NO₅ | [1][5][6] |
| Molecular Weight | 473.56 g/mol | [1][5][6] |
| Appearance | White to off-white powder | [1][5] |
| Melting Point | 100 - 103 °C | [1][5] |
| Optical Rotation [a]D²⁵ | -10 ± 5° (c=1 in Chloroform) | [1][5] |
| Purity (by HPLC) | ≥ 98% | [1][5] |
| Storage Conditions | 0 - 8 °C | [1][5] |
Experimental Protocols
Accurate determination of the physical properties outlined above requires standardized experimental procedures. The following sections detail the methodologies for key analytical tests.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to the complete liquefaction (clear point) is recorded.[8]
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
Sample Preparation: Ensure the this compound powder is thoroughly dry.[8][9] Introduce a small amount of the fine powder into the open end of a capillary tube.[9]
-
Packing: Tap the sealed end of the tube gently on a hard surface to pack the powder into a dense column of 2.5 - 3.5 mm in height.[8][9]
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.[9]
-
Set the heating rate. For an unknown sample, a rapid determination can find an approximate range.
-
For an accurate measurement, heat to approximately 5-10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8][9]
-
-
Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Optical Rotation Measurement
Optical rotation confirms the stereochemical identity of the chiral compound.
Principle: A solution of the compound is placed in a polarimeter, and its effect on the rotation of plane-polarized light is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[10]
Apparatus:
-
Polarimeter
-
Polarimeter cell (tube), typically 100 mm (1 dm) in length[11]
-
Sodium D line light source (589 nm)[12]
-
Volumetric flask and analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of the powder and dissolve it in a precise volume of a specified solvent (e.g., Chloroform, to a concentration of 1 g/100 mL).[1][5]
-
Instrument Calibration: Calibrate the polarimeter by measuring the rotation of the pure solvent in the cell. This "zero" reading should be subtracted from the sample reading.[12]
-
Measurement:
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α_obs / (c × l)
-
Where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).[10]
-
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Fmoc-protected amino acids.[13]
Principle: The sample is dissolved in a mobile phase and injected into a chromatography column. Components of the sample are separated based on their differential interactions with the stationary phase of the column and the mobile phase. A detector quantifies the amount of each component as it elutes.[14]
Apparatus:
Typical Protocol:
-
Sample Preparation: Prepare a stock solution of the powder (e.g., 1 mg/mL) in a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[13]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV absorbance at 220 nm or 254 nm.[13]
-
Injection Volume: 10-20 µL.[13]
-
Gradient: A linear gradient is employed, starting with a lower percentage of Mobile Phase B and increasing over time to elute components of varying hydrophobicity. For example, a linear gradient from 40% to 70% Mobile Phase B over 25 minutes.[13]
-
-
Data Analysis: The purity is calculated by integrating the area of the main peak corresponding to the product and dividing it by the total area of all peaks in the chromatogram.[14]
Spectroscopic Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[15][16]
Procedure (Attenuated Total Reflectance - ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Scan the sample over a typical range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[17]
-
The resulting spectrum will show absorption bands characteristic of the molecule's functional groups (e.g., C=O of the carbamate and carboxylic acid, N-H stretching, aromatic C-H, etc.).
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[18]
Procedure (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
The sample is ionized (typically protonated to form [M+H]⁺ in positive ion mode).
-
The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
The detected m/z value for the molecular ion peak will confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei (typically ¹H and ¹³C) in a strong magnetic field.
Procedure:
-
Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.
-
The chemical shifts, integration (for ¹H), and coupling patterns of the peaks provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and structure.
Visualized Workflows and Relationships
Diagrams are provided to illustrate the logical flow of experiments and the compound's role in its primary application.
Caption: General workflow for the physical characterization of a chemical powder.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. peptide.com [peptide.com]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. digicollections.net [digicollections.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. photometrics.net [photometrics.net]
- 16. eag.com [eag.com]
- 17. rtilab.com [rtilab.com]
- 18. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Fmoc-o-t-butyl-l-beta-homotyrosine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-O-t-butyl-L-beta-homotyrosine, a crucial amino acid derivative for peptide synthesis. It covers its physicochemical properties, its role in synthetic methodologies, and a detailed look at its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound is a synthetic amino acid derivative widely utilized as a building block in the synthesis of peptides.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) group on the hydroxyl function of the side chain allows for an orthogonal protection strategy, which is fundamental to modern peptide chemistry.[2][3]
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₉H₃₁NO₅ | [1][4][5] |
| Molecular Weight | 473.56 g/mol | [1][4][5] |
| CAS Number | 219967-69-8 | [1][4][6] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 100 - 103 °C | [1] |
| Optical Rotation [a]D²⁵ | -10 ± 5º (c=1 in Chloroform) | [1] |
Application in Peptide Synthesis
This compound is a key component in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[3][7] This strategy relies on the base-lability of the Fmoc group for N-terminal deprotection and the acid-lability of the tBu group for side-chain deprotection.[2][3] This orthogonal approach prevents unwanted side reactions and allows for the efficient and controlled elongation of the peptide chain.[2][8] The tert-butyl group enhances the solubility and stability of the molecule, contributing to higher yields and smoother reactions during synthesis.[8]
The following diagram illustrates the iterative cycle of incorporating an amino acid like this compound into a growing peptide chain on a solid support.
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
-
Dissolution: The O-tert-butyl-L-beta-homotyrosine starting material (1.0 equivalent) is dissolved in a suitable solvent, such as a mixture of acetone and water or aqueous dioxane.[2]
-
Base Addition: A base, typically sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents), is added to the solution. The mixture is stirred until the amino acid is fully dissolved and the pH is adjusted to a range of 8-9.[2]
-
Fmocylation: A solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0-1.1 equivalents) dissolved in the same organic solvent is added dropwise to the reaction mixture.[2]
-
Reaction: The reaction is allowed to stir at room temperature for a period of 4-8 hours.[2]
-
Work-up and Isolation: After the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid product. The crude product is then collected by filtration, washed, and can be further purified by crystallization or chromatography to yield the final high-purity compound.
The following outlines the key steps for incorporating this compound into a peptide sequence on a solid support resin.[7]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid or ready for the first coupling.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF).[7] This is typically done twice for 7 minutes each, followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Amino Acid Coupling: this compound (typically 3 equivalents) is pre-activated with a coupling agent such as HATU (3 equivalents) in the presence of a base like N-methylmorpholine (NMM) (6 equivalents) in DMF.[7] This activated mixture is then added to the deprotected resin. The coupling reaction is usually allowed to proceed for 20 minutes to 2 hours.[7] The process may be repeated to ensure complete coupling.
-
Washing: The resin is thoroughly washed with DMF to remove any excess reagents and by-products.[7]
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the t-butyl group) are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[3]
This technical guide provides foundational information for the use of this compound in research and development. Its well-defined properties and role in established synthetic strategies make it an invaluable tool for peptide chemists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. O-tert-Butyl-N-Fmoc-L-beta-homotyrosine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. nbinno.com [nbinno.com]
Technical Guide: Fmoc-β-Homo-Tyr(tBu)-OH (CAS 219967-69-8)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
The chemical compound identified by CAS number 219967-69-8 is Fmoc-β-Homo-Tyr(tBu)-OH. It is a protected amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-natural, β-homo amino acid can impart unique structural and functional properties to synthetic peptides, such as enhanced proteolytic stability and modified biological activity.
Synonyms:
-
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-tert-butoxyphenyl)butanoic acid[1]
-
N-Fmoc-O-t-butyl-L-beta-homotyrosine[1]
| Property | Value | Reference |
| Molecular Formula | C29H31NO5 | [2][5][6][7] |
| Molecular Weight | 473.56 g/mol | [2][5][6] |
| Appearance | White to off-white powder | [8][9][10] |
| Melting Point | 100 - 103 °C | [8][10] |
| Storage Temperature | 2-8°C | [6][9] |
| Purity | ≥95-98% (HPLC) | [6][8][10][11] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
Mechanism of Action and Application in Peptide Synthesis
Fmoc-β-Homo-Tyr(tBu)-OH serves as a fundamental component in the Fmoc/tBu strategy of solid-phase peptide synthesis.[8] This orthogonal protection scheme allows for the selective deprotection of the Nα-Fmoc group under mild basic conditions, while the acid-labile tert-butyl (tBu) group on the tyrosine side chain remains intact.[8]
The primary role of this compound is to be incorporated into a growing peptide chain. The Fmoc group protects the alpha-amino group to prevent self-polymerization and to control the sequence of amino acid addition. The tBu group protects the hydroxyl function of the homotyrosine side chain, preventing unwanted side reactions during peptide synthesis. Following the completion of the peptide sequence, the tBu group is removed during the final acid cleavage from the solid support.[8]
The inclusion of a β-homo amino acid, which has an additional methylene group in its backbone compared to its α-amino acid counterpart, can induce the formation of unique secondary structures in peptides, such as helices and turns. This structural alteration can lead to peptides with increased resistance to enzymatic degradation and potentially novel pharmacological properties.
Experimental Protocols
The following protocols are based on the successful incorporation of a closely related derivative, N-Fmoc-L-Htyr(tBu)-OH, in the solid-phase synthesis of the cyclic peptide anabaenopeptin F.[5] These procedures are directly applicable for the use of Fmoc-β-Homo-Tyr(tBu)-OH.
Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-β-Homo-Tyr(tBu)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-β-Homo-Tyr(tBu)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Fmoc-β-Homo-Tyr(tBu)-OH via Metallaphotoredox Catalysis
A convenient route for the synthesis of the parent compound, Fmoc-homotyrosine, has been reported using metallaphotoredox catalysis, which can be adapted for the tert-butyl protected derivative.[5]
Starting Materials:
-
N-Fmoc-(S)-2-amino-4-bromobutanoic acid
-
4-tert-butoxybromobenzene
Catalysts and Reagents:
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Nickel catalyst (e.g., NiBr2·glyme)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Reducing agent (e.g., a silyl radical precursor)
-
Solvent (e.g., a polar aprotic solvent like DMF or DMA)
General Procedure:
-
Combine N-Fmoc-(S)-2-amino-4-bromobutanoic acid, 4-tert-butoxybromobenzene, the photocatalyst, nickel catalyst, and ligand in an oven-dried flask under an inert atmosphere.
-
Add the solvent and the reducing agent.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield Fmoc-β-Homo-Tyr(tBu)-OH.
Quantitative Data
In the synthesis of anabaenopeptin F, a cyclic peptide containing a homotyrosine residue, the overall yield after on-resin synthesis, cleavage, and purification was reported to be 6%.[5] The synthesized anabaenopeptin F demonstrated inhibitory activity against carboxypeptidase B in the low nanomolar range.[5]
Visualizations
Signaling Pathway and Biological Activity
While Fmoc-β-Homo-Tyr(tBu)-OH itself is not biologically active in terms of interacting with signaling pathways, peptides containing the deprotected β-homotyrosine residue can exhibit biological activity. For example, Anabaenopeptin F, synthesized using a homotyrosine building block, acts as a protease inhibitor.
Caption: Synthesis of Anabaenopeptin F and its inhibitory action on Carboxypeptidase B.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the iterative workflow of solid-phase peptide synthesis using Fmoc-β-Homo-Tyr(tBu)-OH.
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship: Orthogonal Protection Strategy
The Fmoc/tBu strategy is an orthogonal protection scheme, which is a core concept in its application.
Caption: Orthogonal protection scheme of the Fmoc/tBu strategy in SPPS.
References
- 1. Evaluation of coupling conditions for the incorporation of N ?-Fmoc-Tyr(PO3H2)-OH in solid-phase peptide synthesis [ouci.dntb.gov.ua]
- 2. peptide.com [peptide.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
Introduction to Fmoc-protected amino acids for peptide synthesis
An In-depth Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Introduced in the late 1970s, Fmoc chemistry offers a mild, efficient, and versatile methodology that has become the preferred strategy for synthesizing peptides for a vast range of applications, from fundamental research to the large-scale production of pharmaceutical agents.[3][]
This technical guide provides a comprehensive overview of the core principles of Fmoc-protected amino acids, their application in SPPS, detailed experimental protocols, and quantitative data to aid researchers in optimizing their peptide synthesis strategies.
The primary advantage of the Fmoc group lies in its orthogonality to the acid-labile side-chain protecting groups commonly used in SPPS.[] The Fmoc group, which temporarily protects the α-amino group of an amino acid, is readily cleaved under mild basic conditions (typically with piperidine), while the permanent, acid-labile protecting groups on reactive amino acid side chains remain intact.[1] This selective deprotection is crucial for the stepwise elongation of the peptide chain on a solid support.
Core Principles of Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This immobilization simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration after each step.[3]
The key attributes of the Fmoc strategy include:
-
Mild Deprotection Conditions : The use of a weak base like piperidine preserves the integrity of acid-sensitive residues and the resin linker.[]
-
Orthogonality : The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, permitting selective deprotection and chain elongation.[]
-
UV Monitoring : The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time monitoring of the deprotection step, facilitating automation.[]
Structure of Fmoc-Protected Amino Acids
An Fmoc-amino acid consists of three main components: the amino acid backbone, the N-terminal Fmoc protecting group, and, for amino acids with reactive side chains, an orthogonal side-chain protecting group.
Caption: General structure of an N-α-Fmoc-protected amino acid.
The Fmoc-SPPS Cycle
The synthesis of a peptide via Fmoc-SPPS involves the repetition of a four-step cycle for each amino acid to be added to the chain.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data in Fmoc-SPPS
The success of peptide synthesis is highly dependent on factors such as reagent solubility, coupling efficiency, and the minimization of side reactions like racemization.
Solubility of Fmoc-Amino Acids
Efficient coupling requires that the Fmoc-amino acid is fully dissolved in the reaction solvent. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents used in SPPS.[][5] While a comprehensive quantitative database is not publicly available, the following table provides a qualitative overview and some reported values.[6]
| Fmoc-Amino Acid Type | Solvent | Solubility | Notes |
| General | DMF, NMP | Generally Good | Hydrophobic side chains can reduce solubility.[6] |
| General | DMSO | Generally Good | Often used as a co-solvent to improve solubility.[6] |
| Fmoc-Thr(tBu)-OH | DMF | Clearly Soluble (~250 mM) | Based on 1 mmole in 2 mL of DMF.[7] |
| Fmoc-Thr(tBu)-OH | DMSO | ~100 mg/mL (251 mM) | Ultrasonic assistance may be required.[7] |
| Fmoc-His(Trt)-OH | NMP/DMM (40/60) | Soluble at 0.1 M | DMM (Dipropyleneglycol Dimethylether) is a greener solvent alternative.[8] |
| Hydrophobic AAs | NMP | Better than DMF | NMP has a higher solvating power for hydrophobic sequences.[6] |
Comparison of Deprotection Reagents
The standard deprotection reagent is a 20% solution of piperidine in DMF. However, for difficult sequences or to mitigate side reactions, alternative reagents can be used.
| Deprotection Reagent | Concentration | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established standard. | Can promote aspartimide and diketopiperazine (DKP) formation.[9] |
| Piperidine | 5% in DMF | Longer | Milder, may reduce side reactions. | Slower deprotection can be incomplete.[10] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[9] | DBU is a strong base that can increase the risk of racemization.[9][11] |
| DBU/Piperazine | 2% DBU, 5% Piperazine | < 1 min | Very rapid, effective for aggregation-prone sequences.[9][12] | Can significantly reduce DKP formation.[10] |
Performance of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered or sensitive amino acids.
| Reagent Class | Reagent Name | Typical Coupling Time | Relative Efficacy | Level of Racemization |
| Aminium/Uronium | HATU, HCTU | 15-45 min | Very High | Very Low |
| Aminium/Uronium | HBTU | 20-60 min | High | Low |
| Aminium/Uronium | COMU | 15-45 min | Very High | Very Low |
| Phosphonium | PyBOP | 30-120 min | High | Low |
| Carbodiimide | DIC/HOBt | 60-180 min | Standard | Low to Moderate |
| Carbodiimide | DIC/OxymaPure | 60-180 min | Standard | Low |
Data compiled from multiple sources for common amino acids.[13][14][15] Performance can be sequence-dependent.
Reaction Mechanisms
Fmoc Group Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which decarboxylates to release the free amine.
Caption: Mechanism of Fmoc group removal by piperidine.
Peptide Bond Formation (Coupling)
To form a peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is typically achieved using a coupling reagent (e.g., HATU, HCTU, DIC) which converts the carboxylate into a more reactive species (like an active ester). This activated species is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
Caption: General mechanism of coupling reagent-mediated peptide bond formation.
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol scale)
This protocol describes a single cycle of deprotection and coupling.
Materials:
-
Peptide-resin (e.g., Rink Amide or Wang resin, pre-loaded, 0.1 mmol)
-
Fmoc-protected amino acid (0.5 mmol, 5 eq.)
-
Coupling Reagent (e.g., HCTU, 0.49 mmol, 4.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: High-purity, amine-free DMF and Dichloromethane (DCM)
-
Reaction vessel with a fritted disc
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel. Add DMF (~10 mL/g of resin) and agitate gently for 30-60 minutes. Drain the solvent.[1]
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution (~5 mL) to the resin and agitate for 3 minutes. Drain.[9] b. Add a fresh portion of 20% piperidine/DMF solution (~5 mL) and agitate for 10-15 minutes. Drain.[9]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: a. Activation: In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and HCTU (4.9 eq.) in DMF (~3 mL). Add DIPEA (10 eq.) and vortex for 1-2 minutes. b. Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
The resin is now ready for the next deprotection cycle.
Protocol 2: Kaiser Test (for Primary Amines)
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin.[16][17]
Reagents:
-
Reagent A (KCN/Pyridine): Dissolve 16.5 mg KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[17]
-
Reagent B (Ninhydrin): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[17]
-
Reagent C (Phenol): Dissolve 40 g of phenol in 20 mL of n-butanol.[17]
Procedure:
-
Sample: Transfer a small sample of resin (10-20 beads) to a small glass test tube.
-
Add Reagents: Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Observe:
-
Positive Result (Free Amine Present): Intense blue color in both the solution and the beads. This is expected after the deprotection step.
-
Negative Result (No Free Amine): Solution and beads are yellow or colorless. This is expected after a complete coupling reaction.[16]
-
Protocol 3: Final Cleavage from Wang Resin and Deprotection
This protocol is for the final step of cleaving the completed peptide from the solid support and removing the acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin (0.1 mmol)
-
Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
Procedure:
-
N-Terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed as per the standard deprotection procedure. Wash the resin with DMF, then DCM, and dry thoroughly under vacuum.[19][20]
-
Cleavage Reaction: a. Place the dried resin in a suitable flask. b. In a fume hood, add the freshly prepared cleavage cocktail (~10 mL per gram of resin). c. Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate into a centrifuge tube. b. Wash the resin with a small amount of fresh TFA and add it to the filtrate. c. Add the filtrate dropwise to a larger volume of cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: a. Centrifuge the suspension to pellet the peptide. Decant the ether. b. Wash the peptide pellet 2-3 times with cold diethyl ether, centrifuging each time. c. After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum.
-
The crude peptide is now ready for purification (e.g., by HPLC).
Conclusion
The Fmoc protection strategy is a robust and highly adaptable methodology that has become the gold standard for solid-phase peptide synthesis. Its reliance on mild deprotection conditions makes it suitable for the synthesis of a wide variety of peptides, including those with sensitive or modified residues. By understanding the core principles, reaction mechanisms, and quantitative aspects of Fmoc chemistry, and by employing rigorously tested experimental protocols, researchers can effectively troubleshoot and optimize their syntheses to produce high-purity peptides for diverse applications in science and medicine.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. tandfonline.com [tandfonline.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
The Sentinel of Synthesis: A Technical Guide to the Tert-Butyl Protecting Group in Fmoc-β-homotyrosine Chemistry
Executive Summary: In the precise world of solid-phase peptide synthesis (SPPS), the success of assembling complex peptides hinges on the strategic use of protecting groups. The Fmoc/tBu orthogonal strategy is a cornerstone of modern peptide chemistry, valued for its mild reaction conditions.[1][2] This guide delves into the critical role of the tert-butyl (tBu) protecting group as applied to the side chain of Fmoc-β-homotyrosine. The tBu group acts as a robust shield for the nucleophilic phenolic hydroxyl moiety, preventing unwanted side reactions during chain elongation.[3][4] Its stability under the basic conditions required for Nα-Fmoc removal and its clean lability in acid during final cleavage provide the essential orthogonality that ensures high yield and purity of the target peptide.[3][5] This document provides an in-depth analysis of its function, relevant quantitative data, detailed experimental protocols, and visualizations of key chemical processes for researchers, scientists, and drug development professionals.
The Core Principle: Orthogonal Protection in SPPS
Solid-Phase Peptide Synthesis involves the sequential addition of amino acids to a growing chain anchored to a solid support.[3] To direct the formation of the correct peptide bond, all other reactive functional groups on the amino acid must be temporarily masked.[5] The concept of "orthogonality" is paramount: multiple classes of protecting groups are used that can be removed under distinct chemical conditions without affecting the others.[1][6]
The Fmoc/tBu strategy is the quintessential example of an orthogonal system.[1]
-
Nα-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus. It is labile to mild basic conditions, typically a 20% solution of piperidine in DMF.[1][2]
-
Side Chain Protection: Reactive amino acid side chains, such as the phenolic hydroxyl of β-homotyrosine, are protected by acid-labile groups, most commonly the tert-butyl (tBu) group.[1][3]
This orthogonality allows for the iterative deprotection of the N-terminus to elongate the peptide chain, while the side-chain protecting groups remain securely in place until the final step.[1]
Caption: The Fmoc/tBu Orthogonal Protection Strategy.
Key Functions of the Tert-Butyl Group on β-Homotyrosine
The phenolic hydroxyl group of the β-homotyrosine side chain is nucleophilic and susceptible to undesired reactions during synthesis.[4] The tBu group is the preferred choice for protecting this moiety for several reasons:
-
Prevention of O-Acylation: Its primary role is to chemically mask the hydroxyl group, preventing it from being acylated by the activated carboxyl group of the incoming amino acid during the coupling step.[3][7] This ensures the fidelity of the peptide bond formation and prevents the growth of branched impurities, which significantly simplifies purification and improves yield.[4]
-
Acid Lability: The tBu group is readily and cleanly cleaved under strongly acidic conditions, typically with a cocktail containing Trifluoroacetic Acid (TFA), during the final step of releasing the peptide from the solid support.[3][8]
-
Base Stability: It is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, which is the foundation of its orthogonality within this strategy.[3]
-
Enhanced Solubility: The presence of the bulky, non-polar tBu group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.[3][9]
The SPPS Cycle with Fmoc-β-homotyrosine(tBu)-OH
The incorporation of a β-homotyrosine residue into a peptide chain follows the standard SPPS cycle. Each cycle consists of two main steps: deprotection and coupling, separated by extensive washing.
Caption: The Solid-Phase Peptide Synthesis (SPPS) Cycle.
Cleavage and the Critical Role of Scavengers
The final step in SPPS is the cleavage of the completed peptide from the resin, which concurrently removes all acid-labile side-chain protecting groups. During this process, the tBu group is cleaved from the β-homotyrosine side chain, generating a highly reactive tert-butyl cation.[6][8]
These cations can cause deleterious side reactions by alkylating nucleophilic residues within the peptide sequence, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[6][8][10] To prevent this, "scavengers" are added to the TFA cleavage cocktail to trap the tBu cations as they are formed.[7][8]
Caption: Cleavage and the Role of Scavengers.
Data Presentation
Quantitative data is crucial for optimizing synthesis protocols. The following tables summarize key data related to the use and cleavage of the tBu protecting group.
Table 1: Common Scavenger Cocktails for tBu Cation Quenching This table outlines common scavengers added to the TFA cleavage cocktail to prevent side reactions from tBu cations. The optimal cocktail depends on the peptide sequence.
| Scavenger | Typical Concentration (%) | Purpose | Citation |
| Triisopropylsilane (TIS) | 2.5 - 5.0 | Reduces tBu cations to isobutane. | [8] |
| Water (H₂O) | 2.5 - 5.0 | Reacts with tBu cations to form tert-butanol. | [8] |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenges tBu cations and helps prevent tryptophan oxidation. | [8] |
| Thioanisole | 2.5 - 5.0 | Scavenges tBu cations and can help prevent methionine alkylation. | [8][10] |
Table 2: Typical Quality Specifications and Process Yields High-quality starting materials are essential for successful synthesis. This table provides typical specifications for the protected amino acid and illustrative process yields.
| Parameter | Specification / Typical Value | Purpose | Citation |
| Reagent Purity | |||
| Fmoc-Tyr(tBu)-OH HPLC Purity | ≥99% | Ensures minimal introduction of impurities. | [11] |
| Enantiomeric Purity (ee) | ≥99.8% | Prevents incorporation of the incorrect stereoisomer. | [11] |
| Process Yields | |||
| Fmocylation of H-Tyr(tBu)-OH | ~85-95% | Synthesis of the protected building block. | [12] |
| Purification/Recrystallization | ~98% recovery | To achieve high-purity starting material. | [13] |
| Final Peptide Yield (Total) | 30-35% (sequence dependent) | Overall yield for a multi-step synthesis. | [2] |
Note: Data for Fmoc-Tyr(tBu)-OH is used as a close proxy for Fmoc-β-homotyrosine(tBu)-OH, as the side chain chemistry is identical.
Experimental Protocols
The following are detailed methodologies for key experiments involving Fmoc-β-homotyrosine(tBu)-OH.
Protocol 1: Synthesis of Fmoc-L-β-homotyrosine(tBu)-OH
This protocol is adapted from the well-established synthesis of Fmoc-Tyr(tBu)-OH.[13]
-
Dissolution: Dissolve O-tert-butyl-L-β-homotyrosine (1.0 equivalent) in a 1:1 mixture of acetone and water.
-
Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 equivalents) to the solution and stir at room temperature until all solids are dissolved and the pH is stable between 8 and 9.
-
Fmocylation: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the amino acid solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours, monitoring completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, reduce the volume of the solvent under vacuum to remove the acetone. Add ethyl acetate and water. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extraction: Extract the product into the ethyl acetate layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield pure Fmoc-L-β-homotyrosine(tBu)-OH.[13]
Protocol 2: Standard SPPS Coupling Cycle
-
Resin Preparation: Start with the peptide-resin in the reaction vessel, having a free N-terminal amine from the previous cycle.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.[1]
-
Washing: Thoroughly wash the resin to remove all residual piperidine. A typical wash cycle is 5 x DMF, 3 x IPA, 3 x DCM, 3 x DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-β-homotyrosine(tBu)-OH (3-5 equivalents), a coupling agent like HBTU (0.95 eq. to the amino acid), and HOBt (1 eq. to the amino acid) in DMF. Add a base such as DIPEA (2 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[11] If the test is positive, the coupling step may be repeated.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[7]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, "Reagent K" is effective: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water is sufficient.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7] Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with fresh TFA to ensure complete recovery.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a vigorously stirred flask of ice-cold diethyl ether (at least 10x the volume of the TFA).[3]
-
Collection and Purification: A white precipitate should form. Collect the solid by centrifugation, wash it 2-3 times with cold ether, and dry the final pellet under a stream of nitrogen. The crude peptide can then be purified by RP-HPLC.[3]
Conclusion
The tert-butyl protecting group is an indispensable tool in the synthesis of peptides containing β-homotyrosine. Its strategic deployment within the Fmoc/tBu orthogonal framework provides robust protection of the reactive phenolic side chain, preventing yield-reducing side reactions.[3][4] Its stability to base and clean lability to acid allow for a controlled and efficient peptide assembly process.[3] A thorough understanding of its role, particularly the management of the tert-butyl cation during final cleavage through the use of scavengers, is critical for any scientist aiming to produce high-purity, complex peptides for research, diagnostics, or therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
The Ascendance of Beta-Amino Acids: A Technical Guide to Peptide Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by the exploration of non-natural amino acids to overcome the inherent limitations of their alpha-amino acid counterparts. Among these, beta-amino acids have emerged as a particularly promising class of building blocks, offering enhanced proteolytic stability, diverse conformational possibilities, and the ability to mimic or disrupt biological interactions with high specificity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of beta-amino acids in peptide chemistry, from synthesis and structural characterization to their burgeoning applications in drug development.
The Core of Beta-Amino Acids: Structure and Diversity
Beta-amino acids are structurally analogous to alpha-amino acids, featuring an amino group and a carboxylic acid group. The key distinction lies in the position of the amino group, which is attached to the beta-carbon (Cβ) of the carbon backbone, rather than the alpha-carbon (Cα).[3][4] This seemingly subtle shift has profound implications for the resulting peptide's (a beta-peptide's) structure and function.
The substitution pattern on the beta-amino acid backbone gives rise to a variety of classifications, with β² and β³-amino acids being the most common. In β³-amino acids, the side chain is attached to the Cβ, while in β²-amino acids, it is at the Cα.[4][5] This expanded structural diversity, with four potential stereoisomers for each side chain, provides a vast chemical space for designing novel peptidomimetics.[3][6]
Synthesis and Incorporation into Peptides: A Methodological Overview
The synthesis of beta-peptides largely relies on well-established solid-phase peptide synthesis (SPPS) techniques, with modifications to accommodate the unique properties of beta-amino acids.[7][8]
Synthesis of Fmoc-Protected Beta-Amino Acid Monomers
The journey to a beta-peptide begins with the synthesis of the individual building blocks, typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amine terminus. A common and effective method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]
Experimental Protocol: Synthesis of Fmoc-N-Me-βAla-OH [9]
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add a solution of Fmoc-βAla-OH and diisopropylethylamine (DIEA) in DCM and shake for 1-2 hours. Cap any remaining active sites on the resin with a solution of DCM/Methanol/DIEA.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Sulfonamide Protection: React the deprotected amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM for 1-2 hours.
-
N-Methylation: Treat the resin with a solution of methyl iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. The reaction progress can be monitored by a color change.
-
Sulfonamide Deprotection: Remove the o-NBS protecting group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.
-
Fmoc Protection: Re-protect the free amine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) and DIEA in DMF.
-
Cleavage from Resin: Cleave the final product from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM. Neutralize the cleaved solution with a pyridine/methanol/water mixture and purify the product by flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) of Beta-Peptides
The stepwise assembly of beta-amino acids into a peptide chain is typically performed on a solid support, following the general principles of Fmoc-based SPPS.[8][10]
Experimental Protocol: Manual Solid-Phase Synthesis of a Beta-Peptide [11][12][13]
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the first Fmoc-protected beta-amino acid. Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min). Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling: In a separate vessel, pre-activate the next Fmoc-protected beta-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers to protect sensitive side chains. A common cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[6] The reaction is typically carried out for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][14]
Experimental Workflow for Solid-Phase Beta-Peptide Synthesis
Caption: A generalized workflow for the solid-phase synthesis of beta-peptides.
Structural Elucidation: Unraveling the Conformation of Beta-Peptides
Unlike alpha-peptides, which predominantly form well-defined secondary structures like alpha-helices and beta-sheets, beta-peptides can adopt a wider array of stable, helical conformations, including the 10-helix, 12-helix, 14-helix, and mixed 10/12-helices.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of beta-peptides in solution.[7][15]
Experimental Protocol: 2D NMR for Beta-Peptide Conformational Analysis [16][17]
-
Sample Preparation: Dissolve the purified beta-peptide in a suitable deuterated solvent (e.g., methanol-d4, water/D2O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems corresponding to individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in proximity (< 5 Å).[18] A mixing time of 150-300 ms is common. This experiment is crucial for determining the secondary structure.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton resonances sequentially using the TOCSY and NOESY spectra. The pattern of NOE connectivities (e.g., between adjacent residues, or residues further apart in the sequence) reveals the secondary structure. For example, a series of strong NHi to NHi+1 NOEs is indicative of a helical conformation.[19]
Logical Relationship for Interpreting NOE Data
Caption: Interpreting NOE patterns to deduce beta-peptide secondary structure.
Enhanced Proteolytic Stability: A Key Advantage
One of the most significant advantages of beta-peptides in a therapeutic context is their remarkable resistance to degradation by proteases.[12][20] This increased stability leads to a longer in vivo half-life compared to their alpha-peptide counterparts.
Experimental Protocol: Proteolytic Stability Assay [21][22]
-
Peptide Incubation: Incubate the beta-peptide (and an alpha-peptide control) at a known concentration (e.g., 1 mg/mL) in a solution containing a specific protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) or in biological fluids like human serum or plasma at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., TFA) or by heating.
-
Analysis: Analyze the samples by RP-HPLC.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the peak area. The half-life of the peptide can then be calculated.
Table 1: Proteolytic Stability of Beta-Peptides
| Peptide Type | Enzyme Cocktail | Incubation Time (h) | Degradation | Reference |
| α-peptide | Pronase | 0.25 | Complete | |
| β-peptide | Pronase | 48 | None Detected | |
| α-peptide | Human Serum | 1 | Significant | [23] |
| β-peptide (N-terminal β-amino acid) | Human Serum | 48 | Minimal | [23] |
Applications in Drug Development: Targeting Key Biological Pathways
The unique structural and stability properties of beta-peptides have made them attractive candidates for modulating a variety of biological processes.
Inhibition of Protein-Protein Interactions: The p53-hDM2 Case
A well-explored application of beta-peptides is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2).[2] Overexpression of hDM2 is a common mechanism for p53 inactivation in many cancers. Beta-peptides have been designed to mimic the alpha-helical region of p53 that binds to hDM2, thereby disrupting this interaction and restoring p53 function.[4][24]
p53-hDM2 Signaling Pathway
Caption: The p53-hDM2 signaling pathway and its inhibition by a beta-peptide.
Table 2: Inhibition of the p53-hDM2 Interaction by Beta-Peptides
| Peptide | Sequence | IC₅₀ (µM) | K_d (nM) | Reference |
| p53 (15-29) α-peptide | SQETFSDLWKLLPEN | ~250 | - | [2] |
| β53-12 | Ac-(β³hF)-(β³hI)-(β³hW)-(β³hE)-(β³hS)-(β³hL)-(β³hK)-(β³hL)-(β³hL)-(β³hS)-(β³hR)-(β³hA)-NH₂ | 1.2 | 41.7 | [4] |
| PMI | TSNFAVWKLSPN | - | 3.3 (MDM2)\n8.9 (MDMX) | [25] |
| Nutlin-3a | - | 0.09 | 263 | [25] |
Modulating Angiogenesis: Targeting the VEGF Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels.[3] Dysregulation of the VEGF signaling pathway is implicated in cancer and other diseases. Beta-peptides are being explored as inhibitors of the interaction between VEGF and its receptor (VEGFR), offering a novel approach to anti-angiogenic therapy.[26][27]
VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway and its inhibition by a beta-peptide.
Conclusion and Future Perspectives
Beta-amino acids represent a powerful tool in the arsenal of peptide chemists and drug developers. Their inherent resistance to proteolysis, coupled with their unique conformational properties, allows for the design of highly stable and specific therapeutic agents. As our understanding of the principles governing beta-peptide structure and function deepens, and as synthetic methodologies become even more refined, we can anticipate the emergence of a new generation of beta-peptide-based drugs targeting a wide range of diseases. The journey from the bench to the bedside for beta-peptides is well underway, promising a future of more robust and effective peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Cell-Permeable β-Peptide Inhibitors of p53•hDM2 Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. peptide.com [peptide.com]
- 7. Interpreting NMR data for beta-peptides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. protein-nmr.org.uk [protein-nmr.org.uk]
- 20. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In silico improvement of β3-peptide inhibitors of p53•hDM2 and p53•hDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptide Inhibitors of Vascular Endothelial Growth Factor A: Current Situation and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-O-t-butyl-L-beta-homotyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Fmoc-O-t-butyl-L-beta-homotyrosine. The use of beta-amino acids, such as β-homotyrosine, can impart unique structural and functional properties to peptides, including increased proteolytic stability and the ability to form novel secondary structures. This protocol is based on the widely adopted Fmoc/tBu strategy.
Overview of the SPPS Workflow
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] The general cycle of SPPS consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | Peptide Synthesis |
| Wang Resin or 2-Chlorotrityl Chloride Resin | Commercial Source | 100-200 mesh |
| Fmoc-protected amino acids | Commercial Source | Peptide Synthesis |
| N,N-Dimethylformamide (DMF) | Commercial Source | Peptide Synthesis |
| Dichloromethane (DCM) | Commercial Source | ACS Grade or higher |
| Piperidine | Commercial Source | ACS Grade or higher |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Source | Peptide Synthesis |
| 1-Hydroxybenzotriazole (HOBt) | Commercial Source | Peptide Synthesis |
| HATU or HBTU | Commercial Source | Peptide Synthesis |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Peptide Synthesis |
| Trifluoroacetic acid (TFA) | Commercial Source | Reagent Grade |
| Triisopropylsilane (TIPS) | Commercial Source | Reagent Grade |
| Diethyl ether, cold | Commercial Source | ACS Grade or higher |
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin is recommended.[2] For a C-terminal amide, a Rink amide resin would be used. This protocol will detail the use of Wang and 2-CTC resins.
Protocol 3.1.1: Resin Swelling
-
Place the resin (0.1 mmol) in a fritted syringe or a specialized reaction vessel.
-
Add DMF (5-10 mL per gram of resin) to the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.
-
Drain the solvent.
Loading of the First Amino Acid
Protocol 3.2.1: Loading on Wang Resin [3][4][5]
-
Swell the Wang resin as described in Protocol 3.1.1.
-
In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents), HOBt (4 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
Add DIC (4 equivalents) to the resin mixture and agitate for 2-4 hours at room temperature.
-
After the coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA (10 equivalents each) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
Protocol 3.2.2: Loading on 2-Chlorotrityl Chloride (2-CTC) Resin [3][6]
-
Swell the 2-CTC resin in DCM (10 mL per gram of resin) for 30 minutes.
-
In a separate vial, dissolve the first Fmoc-amino acid (1.5-2 equivalents) in DCM. A small amount of DMF can be added to aid dissolution.
-
Add DIPEA (3-4 equivalents) to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted chloride sites, add a solution of DCM:Methanol:DIPEA (17:2:1) to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and Methanol (3x), and dry under vacuum.
Iterative Peptide Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
Protocol 3.3.1: Fmoc Deprotection [7]
-
Swell the peptide-resin in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3.3.2: Amino Acid Coupling Due to the steric hindrance of the β-amino acid, a more potent coupling reagent and potentially longer coupling times are recommended.[8][9][10]
-
In a separate vial, dissolve this compound (or the next Fmoc-amino acid) (3 equivalents) and an activating agent such as HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For β-amino acids, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[10]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
| Coupling Reagent | Equivalents (vs. Resin) | Activation Time | Coupling Time | Notes |
| HBTU/HOBt/DIPEA | 3 / 3 / 6 | 2 min | 1-2 hours | Standard, cost-effective choice. |
| HATU/DIPEA | 2.9 / 6 | 1-2 min | 30 min - 2 hours | Highly recommended for sterically hindered amino acids due to its high reactivity.[8][9] |
| DIC/HOBt | 3 / 3 | 5-10 min | 2-4 hours | A common and effective carbodiimide-based activation method. |
Table 1: Recommended Coupling Reagents and Conditions
Cleavage and Final Deprotection
This final step removes the synthesized peptide from the resin support and simultaneously cleaves the side-chain protecting groups.
Protocol 3.4.1: Cleavage from the Resin [11][12][13][14]
-
After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cysteine or Methionine, other scavengers may be required.[14]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin) in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
| Scavenger | Purpose | Concentration in TFA |
| Triisopropylsilane (TIPS) | Traps carbocations generated from t-butyl and trityl groups.[14] | 2.5 - 5% |
| Water | Suppresses side reactions and aids in the removal of some protecting groups. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for tryptophan and protects cysteine from oxidation. | 2.5% |
Table 2: Common Scavengers for TFA Cleavage
Peptide Precipitation, Purification, and Analysis
Protocol 3.5.1: Peptide Precipitation
-
Concentrate the TFA filtrate under a stream of nitrogen if necessary.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the peptide pellet under vacuum.
Protocol 3.5.2: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide fractions by mass spectrometry (MS) to confirm the molecular weight and by analytical RP-HPLC to assess purity.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance of the β-amino acid, peptide aggregation.[2] | Use a more potent coupling reagent like HATU, increase coupling time, perform a double coupling, or use a solvent like NMP to improve solvation.[15] |
| Incomplete Deprotection | Aggregation of the peptide on the resin. | Increase deprotection time, use a higher concentration of piperidine, or add a chaotropic agent like 0.1 M HOBt to the piperidine solution. |
| Side Reactions during Cleavage | Inadequate scavenging of reactive cations.[14] | Use an appropriate scavenger cocktail based on the peptide sequence. For example, add EDT for Trp-containing peptides. |
| Low Peptide Yield | Incomplete reactions at any step, loss of peptide during handling. | Carefully monitor each step, ensure complete reactions using qualitative tests, and handle the resin and peptide with care to minimize losses. |
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Fmoc-L-β-HomoTyr(tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-β-HomoTyr(tBu)-OH is a non-proteinogenic amino acid derivative increasingly utilized in the synthesis of peptidomimetics and other modified peptides. As a β-amino acid, it introduces an additional carbon atom into the peptide backbone, which can impart unique conformational constraints and increased resistance to enzymatic degradation compared to its α-amino acid counterpart. The tert-butyl (tBu) protecting group on the tyrosine hydroxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the amine provide an orthogonal protection strategy compatible with standard solid-phase peptide synthesis (SPPS) protocols.
The incorporation of β-amino acids, particularly those with bulky side chains like Fmoc-L-β-HomoTyr(tBu)-OH, presents unique challenges in automated peptide synthesis. Due to steric hindrance, coupling reactions can be less efficient, requiring optimized protocols to ensure high-yield and high-purity peptide synthesis. These application notes provide detailed protocols and recommendations for the successful incorporation of Fmoc-L-β-HomoTyr(tBu)-OH using automated peptide synthesizers.
Physicochemical Properties of Fmoc-L-β-HomoTyr(tBu)-OH
A thorough understanding of the physicochemical properties of Fmoc-L-β-HomoTyr(tBu)-OH is essential for its effective use in automated peptide synthesis.
| Property | Value |
| Synonyms | Fmoc-O-tert-butyl-L-β-homotyrosine |
| CAS Number | 219967-69-8 |
| Molecular Formula | C₂₉H₃₁NO₅ |
| Molecular Weight | 473.56 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale on an automated peptide synthesizer. Adjustments may be necessary for different scales or synthesizer models.
Resin Selection and Swelling
-
Resin: Standard resins used in Fmoc-SPPS, such as Rink Amide or Wang resin, are compatible with Fmoc-L-β-HomoTyr(tBu)-OH.
-
Procedure:
-
Place the resin (0.1 mmol) in the reaction vessel of the automated synthesizer.
-
Add N,N-Dimethylformamide (DMF) to the reaction vessel to fully cover the resin.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure optimal reaction conditions.
-
Drain the DMF.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Reagent: 20% Piperidine in DMF.
-
Procedure:
-
Add the deprotection solution to the swelled resin.
-
Agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 cycles).
-
Coupling of Fmoc-L-β-HomoTyr(tBu)-OH
Due to the steric hindrance of this β-amino acid, optimized coupling conditions are crucial for achieving high coupling efficiency. A standard single coupling protocol may not be sufficient, and a double coupling strategy is often recommended.
3.1. Standard (Single) Coupling Protocol (for less sterically hindered positions)
-
Reagents:
-
Fmoc-L-β-HomoTyr(tBu)-OH (3-5 equivalents)
-
Coupling Reagent (e.g., HATU, HBTU) (2.9-4.5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-L-β-HomoTyr(tBu)-OH and the coupling reagent in DMF.
-
Add the base to the amino acid solution to pre-activate for 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for an extended coupling time of 2-4 hours at room temperature.[1]
-
Drain the coupling solution.
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed with a second coupling.
-
3.2. Recommended Double Coupling Protocol
This protocol is highly recommended to ensure the complete incorporation of Fmoc-L-β-HomoTyr(tBu)-OH, especially when coupling to another sterically hindered amino acid.
-
Procedure:
-
Perform the first coupling as described in the "Standard (Single) Coupling Protocol" for 1-2 hours.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles).
-
Prepare a fresh solution of activated Fmoc-L-β-HomoTyr(tBu)-OH as described above.
-
Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.
-
Drain the coupling solution and wash the resin extensively with DMF.
-
Perform a Kaiser test to confirm complete coupling.
-
Capping (Optional but Recommended)
If the Kaiser test remains positive after a double coupling, it is advisable to cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Reagent: Acetic anhydride/DIPEA/DMF (e.g., 5:1:4 v/v/v)
-
Procedure:
-
Add the capping solution to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups, including the tBu group from the β-homo-tyrosine residue.
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent is critical for overcoming the steric hindrance of Fmoc-L-β-HomoTyr(tBu)-OH. The following table summarizes common coupling reagents and their general performance with sterically hindered amino acids.
| Coupling Reagent | Type | General Recommendation for Hindered Couplings |
| HATU | Uronium/Aminium | Highly Recommended: Known for high reactivity and efficiency in difficult couplings. |
| HBTU | Uronium/Aminium | Recommended: A widely used and effective coupling reagent. |
| PyBOP | Phosphonium | Recommended: Another effective reagent for sterically hindered couplings. |
| DIC/Oxyma | Carbodiimide | Effective: A good non-explosive alternative to HOBt-based reagents. |
Mandatory Visualizations
Caption: Automated SPPS workflow for incorporating Fmoc-L-β-HomoTyr(tBu)-OH.
Caption: Recommended double coupling strategy for Fmoc-L-β-HomoTyr(tBu)-OH.
Conclusion
The successful incorporation of Fmoc-L-β-HomoTyr(tBu)-OH in automated peptide synthesizers is achievable with optimized protocols that account for its steric hindrance. Key considerations include the use of potent coupling reagents, extended coupling times, and the implementation of a double coupling strategy to ensure complete reaction. On-resin monitoring with tests like the Kaiser test is crucial to verify the efficiency of each coupling step. By following these detailed application notes and protocols, researchers can confidently synthesize peptides containing this valuable non-proteinogenic amino acid, enabling the exploration of novel peptidomimetics with enhanced biological properties.
References
Application Notes and Protocols for Coupling Fmoc-O-t-butyl-L-beta-homotyrosine in Solid-Phase Peptide Synthesis
Topic: Coupling Reagents for Fmoc-O-t-butyl-L-beta-homotyrosine in SPPS Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate bioactivity, and introduce unique structural constraints.[1] As a beta-amino acid with significant steric hindrance from the t-butyl protecting group and the homotyrosine side chain, its efficient coupling during Solid-Phase Peptide Synthesis (SPPS) presents a considerable challenge. The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount to achieving high coupling efficiency while minimizing side reactions, particularly epimerization.
These application notes provide a comprehensive guide to the selection of coupling reagents for the successful incorporation of this compound in Fmoc-based SPPS. This document includes a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting recommendations.
Challenges in Coupling this compound
The primary difficulties in the SPPS of peptides containing this compound stem from:
-
Steric Hindrance: The bulky nature of the beta-homotyrosine side chain, compounded by the t-butyl protecting group, can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This often leads to slower reaction kinetics and incomplete couplings.
-
Beta-Amino Acid Reactivity: The different geometry of beta-amino acids compared to their alpha-counterparts can influence the reactivity of the carboxyl group and the susceptibility of the alpha-proton to abstraction, which can lead to epimerization under basic conditions.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, further hindering the accessibility of the N-terminus for coupling.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical determinant of success. Uronium/aminium and phosphonium salt-based reagents are generally preferred for coupling sterically hindered amino acids due to their high reactivity.
| Coupling Reagent Class | Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Uronium/Aminium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required (contains HOAt moiety) | DIPEA, 2,4,6-Collidine | Highly Recommended. Forms a highly reactive OAt-active ester, leading to faster and more complete couplings.[2] Generally considered the most effective reagent for hindered amino acids with a lower risk of epimerization compared to HBTU.[2] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (often already present) | DIPEA, NMM | Recommended. Forms an OBt-active ester, which is less reactive than the OAt-ester from HATU.[2] A reliable and cost-effective option for many couplings, but may be less efficient for severely hindered residues. | |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required (contains 6-Cl-HOBt moiety) | DIPEA, NMM | Recommended. Reactivity is generally comparable to or slightly better than HBTU. A good alternative to HATU. | |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | OxymaPure, HOBt, HOAt | None for activation; base needed for neutralization | Use with caution. A cost-effective option, but generally slower than onium salts. The use of additives is crucial to suppress racemization. The resulting diisopropylurea byproduct is soluble in common washing solvents. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA, NMM | Good Alternative. Byproducts are non-carcinogenic, and there is a lower risk of guanidinylation compared to uronium salts. However, it is generally less reactive than HATU. |
Note: The quantitative efficiency of these reagents can vary depending on the specific peptide sequence, resin, and reaction conditions. The recommendations above are based on established principles for coupling sterically hindered amino acids.
Experimental Protocols
The following protocols are provided as a starting point for the coupling of this compound. Optimization may be required based on the specific peptide sequence and synthesis scale.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a short treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HATU (2.9 eq)
-
2,4,6-Collidine or Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add 2,4,6-collidine or DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling is recommended.
Protocol 2: Standard Coupling using HBTU
This protocol is a robust and more economical option for routine couplings.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HBTU (2.9 eq)
-
DIPEA or N-Methylmorpholine (NMM) (6.0 eq)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA or NMM to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring the Coupling: Perform a Kaiser test. If the coupling is incomplete, perform a recoupling step.
Protocol 3: Carbodiimide-Mediated Coupling using DIC/OxymaPure
This protocol is a useful alternative, particularly when trying to minimize the risk of side reactions associated with onium salts.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
DIC (3.0 eq)
-
OxymaPure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a separate vial, dissolve this compound and OxymaPure in DMF.
-
Add DIC to the solution and mix for 1-2 minutes. Note: Do not pre-activate for extended periods to avoid the formation of unreactive byproducts.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 3-6 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring the Coupling: Perform a Kaiser test. Recoupling may be necessary.
Visualization of Experimental Workflow and Logic
General SPPS Cycle Workflow
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Coupling Reagent Activation Pathway
Caption: Simplified activation pathways for different classes of coupling reagents.
Troubleshooting and Optimization
-
Incomplete Coupling (Positive Kaiser Test):
-
Recouple: Immediately perform a second coupling using fresh reagents.
-
Increase Equivalents: For subsequent couplings of this residue, increase the equivalents of the amino acid and coupling reagents (e.g., to 4-5 equivalents).
-
Extend Reaction Time: Increase the coupling time to 6-8 hours or overnight.
-
Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential side reactions.
-
Switch Reagent: If using HBTU or DIC, switch to HATU for subsequent attempts.
-
-
Potential for Epimerization:
-
Choice of Base: Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIPEA, especially with highly activating reagents like HATU.
-
Pre-activation Time: Minimize pre-activation times to reduce the lifetime of the highly reactive intermediate that is prone to epimerization.
-
Temperature: Avoid excessive heating during the coupling reaction.
-
-
Peptide Aggregation:
-
Solvent Choice: In cases of severe aggregation, consider using a solvent mixture such as DMF/DCM or incorporating a small amount of a "magic" solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Microwave SPPS: Microwave-assisted SPPS can significantly improve coupling efficiency for difficult and aggregating sequences by providing localized heating.
-
Conclusion
The successful incorporation of the sterically hindered beta-amino acid, this compound, is achievable with careful selection of coupling reagents and optimized protocols. For the highest probability of success, HATU is the recommended coupling reagent due to its high reactivity. HBTU and HCTU offer reliable alternatives. While carbodiimide-based methods are feasible, they may require more extensive optimization and careful monitoring to ensure complete coupling and minimize epimerization. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively incorporate this valuable building block into their synthetic peptides.
References
Application Notes and Protocols: Fmoc-O-t-butyl-L-beta-homotyrosine in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-O-t-butyl-L-beta-homotyrosine is a pivotal building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced therapeutic properties. The incorporation of this non-proteinogenic β-amino acid can significantly improve the metabolic stability, bioavailability, and target specificity of peptide-based drug candidates. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of bioactive peptides.
Key Applications
The unique structural features of this compound, including the base-labile Fmoc protecting group for the α-amino group and the acid-labile tert-butyl ether protecting the phenolic hydroxyl group, allow for its seamless integration into orthogonal Fmoc-SPPS strategies.
Key application areas include:
-
Development of Protease-Resistant Peptidomimetics: The β-amino acid backbone confers resistance to enzymatic degradation, prolonging the in vivo half-life of peptide drugs.
-
Modulation of Protein-Protein Interactions: Peptides containing β-homotyrosine can be designed to mimic or disrupt key interactions involved in disease pathways.
-
Targeting G-Protein Coupled Receptors (GPCRs): The conformational constraints introduced by β-amino acids can lead to peptides with high affinity and selectivity for GPCRs, a major class of drug targets.
-
Synthesis of Bioactive Natural Products: As demonstrated in the total synthesis of anabaenopeptin F, this amino acid derivative is crucial for constructing complex natural peptides with therapeutic potential.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 219967-69-8 |
| Molecular Formula | C₂₉H₃₁NO₅ |
| Molecular Weight | 473.56 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMF, NMP, DCM |
Table 2: Typical Coupling Efficiency in Fmoc-SPPS
| Parameter | Typical Value | Factors Influencing Value |
| Single-Step Coupling Efficiency | >99% | Steric hindrance of the amino acid, peptide sequence (aggregation), coupling reagents, reaction time.[1] |
| Overall Yield of a 20-mer Peptide (Theoretical) | ~82% (at 99% efficiency per step) | Length of the peptide, efficiency of each deprotection and coupling step.[1] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HCTU (or HATU/HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Case Study - Synthesis of Anabaenopeptin F
Anabaenopeptin F is a cyclic hexapeptide with demonstrated protease inhibitory activity.[2][3] Its synthesis involves the incorporation of L-homotyrosine.
Synthesis Strategy: The synthesis is performed on a solid support using Fmoc-SPPS methodologies for peptide elongation, followed by on-resin cyclization.[4]
Key Steps:
-
Linear Peptide Assembly: The linear precursor of anabaenopeptin F is synthesized on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS protocols, incorporating Fmoc-L-Hty(tBu)-OH.[4]
-
On-Resin Cyclization: After assembly of the linear peptide, the N-terminal Fmoc group is removed, and the peptide is cyclized on the resin.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and the side-chain protecting groups (including the t-butyl group on homotyrosine) are removed simultaneously using a strong acid cocktail (e.g., TFA-based).[4]
-
Purification: The crude cyclic peptide is purified by RP-HPLC.
Protocol 3: Protease Inhibition Assay - Carboxypeptidase A
Objective: To determine the inhibitory activity of a peptide containing β-homotyrosine (e.g., Anabaenopeptin F) against Carboxypeptidase A (CPA).
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: N-(4-Methoxyphenylazoformyl)-Phe-OH (or other suitable CPA substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test peptide (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Carboxypeptidase A in buffer.
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Prepare serial dilutions of the test peptide.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the buffer, the test peptide at various concentrations (or vehicle control), and the Carboxypeptidase A solution.
-
Include a blank control (buffer only) and a positive control (enzyme and buffer, no inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the change in absorbance over time at a specific wavelength (dependent on the substrate) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Anabaenopeptin F has been shown to be a potent inhibitor of carboxypeptidase A.[5]
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of action of Anabaenopeptin F as a protease inhibitor.
Caption: Logical relationship of a β-homotyrosine peptide ligand with a GPCR signaling pathway.
References
- 1. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Anabaenopeptins from Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of anabaenopeptin 679 from freshwater algal bloom material: Insights into the structure-activity relationship of anabaenopeptin protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-β-homotyrosine into Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic peptide landscape is rapidly evolving, with a significant focus on enhancing the pharmacological properties of these molecules. Modifications to the peptide backbone, including the incorporation of non-proteinogenic amino acids, are a key strategy to improve stability, potency, and selectivity. β-amino acids, in particular, offer the advantage of increased resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.
This document provides detailed application notes and protocols for the incorporation of N-α-Fmoc-β-homotyrosine, a derivative of the non-proteinogenic β-amino acid β-homotyrosine, into therapeutic peptides using solid-phase peptide synthesis (SPPS). β-homotyrosine is an analog of tyrosine with an additional methylene group in its backbone. This structural modification can lead to peptides with altered conformations and enhanced biological activities. A notable example is Anabaenopeptin F, a cyclic peptide containing homotyrosine that exhibits potent inhibitory activity against carboxypeptidase B.[1][2]
These guidelines are intended for researchers, scientists, and drug development professionals working on the design and synthesis of novel peptide therapeutics.
Data Presentation: Synthesis and Purification Parameters
The successful incorporation of Fmoc-β-homotyrosine and the subsequent purification of the target peptide are critical for obtaining reliable biological data. The following tables provide representative data for the synthesis and purification of a generic peptide containing a β-homotyrosine residue. Actual results will be sequence-dependent.
Table 1: Representative Coupling Efficiency and Purity of a β-homotyrosine Containing Peptide
| Parameter | Method | Typical Result | Notes |
| Coupling Efficiency | Qualitative Kaiser Test | Negative (beads remain colorless) | A positive test (blue beads) indicates incomplete coupling and requires a second coupling step. |
| Quantitative HPLC Analysis of a cleaved resin sample | >95% | Efficiency can be affected by steric hindrance of the bulky side chain. | |
| Crude Peptide Purity | RP-HPLC (214 nm) | 65-85% | Highly dependent on the peptide sequence and length. |
| Final Peptide Purity | RP-HPLC (214 nm) | >98% | After preparative HPLC purification. |
Table 2: Purification Parameters for a β-homotyrosine Containing Peptide
| Parameter | Method | Conditions |
| Purification | Preparative RP-HPLC | Column: C18, 10 µm, 250 x 22 mm |
| Mobile Phase A: 0.1% TFA in Water | ||
| Mobile Phase B: 0.1% TFA in Acetonitrile | ||
| Gradient: 5-65% B over 60 minutes | ||
| Flow Rate: 20 mL/min | ||
| Detection: 214 nm and 280 nm | ||
| Characterization | Analytical RP-HPLC | Column: C18, 5 µm, 250 x 4.6 mm |
| Gradient: 5-95% B over 30 minutes | ||
| Flow Rate: 1 mL/min | ||
| Mass Spectrometry | ESI-MS or MALDI-TOF |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-homotyrosine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-β-homotyrosine using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-β-homotyrosine(tBu)-OH
-
Coupling reagents: HCTU (or HATU/HBTU)
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[3] If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of Fmoc-β-homotyrosine(tBu)-OH:
-
Follow the same procedure as for standard amino acids.
-
Crucial Consideration: Due to the potential for steric hindrance with β-amino acids, an extended coupling time (2-4 hours) or a double coupling (repeating the coupling step) is recommended to ensure complete incorporation.[1]
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials and Reagents:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical RP-HPLC systems
-
Mass spectrometer (ESI or MALDI)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide.
-
Run the gradient as specified in Table 2.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white powder.
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS or MALDI-TOF.
Protocol 3: Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a β-homotyrosine-containing peptide against a specific protease using a fluorogenic substrate.
Materials and Reagents:
-
Purified β-homotyrosine-containing peptide
-
Target protease
-
Fluorogenic peptide substrate specific for the target protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the β-homotyrosine peptide in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In the wells of the 96-well plate, add varying concentrations of the β-homotyrosine peptide.
-
Include control wells:
-
No inhibitor control (enzyme and substrate only)
-
No enzyme control (substrate only)
-
No substrate control (enzyme only)
-
-
Add the protease to all wells except the "no enzyme" control and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the concentration of the β-homotyrosine peptide.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: General workflow for the solid-phase synthesis of a peptide.
Caption: Mechanism of action for a protease-inhibiting therapeutic peptide.
Conclusion
The incorporation of Fmoc-β-homotyrosine into peptide sequences is a valuable strategy for developing novel therapeutic agents with enhanced stability and potentially unique biological activities. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and initial biological evaluation of these modified peptides. Careful optimization of the coupling conditions for Fmoc-β-homotyrosine is essential to ensure high yields and purity. The application of these methods will aid researchers in the exploration of this promising class of peptidomimetics for various therapeutic indications.
References
Application Notes: Fmoc-O-t-butyl-L-beta-homotyrosine for Studying Protein-Protein Interactions
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of molecules that can modulate these interactions is a key objective in modern drug discovery. Peptides derived from the native binding sequence of an interacting protein are attractive starting points for inhibitor design due to their high specificity and potency. However, their therapeutic potential is often limited by poor metabolic stability and low cell permeability.
Fmoc-O-t-butyl-L-beta-homotyrosine is a chemically protected, non-natural amino acid derivative used as a building block in peptide synthesis.[1][2] Its incorporation into peptide sequences offers a powerful strategy to overcome the limitations of natural peptides. The defining feature is its β-amino acid structure, which introduces an extra carbon atom into the peptide backbone. This modification can induce stable secondary structures and provide significant resistance to enzymatic degradation by proteases, enhancing the peptide's half-life and bioavailability.[3]
This document provides detailed protocols for the use of this compound in the synthesis of modified peptides and their subsequent application in the characterization of protein-protein interactions.
Key Applications
-
Development of PPI Inhibitors: Synthesizing peptidomimetics that mimic the binding interface of a target protein to disrupt its natural interactions.[3][4]
-
Structural Biology: Creating stabilized peptide ligands to facilitate the co-crystallization with target proteins for structural elucidation.
-
Probing Binding Interfaces: Systematically replacing key residues, such as tyrosine, with β-homotyrosine to analyze the impact on binding affinity and specificity.
Case Study: Inhibition of the p53-MDM2 Interaction
To illustrate the application of this compound, we present a hypothetical case study focused on the p53-MDM2 interaction. The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. In many cancers, this interaction is a key therapeutic target. A short alpha-helical peptide derived from p53's transactivation domain is known to bind to MDM2.
In this case study, we replace a key tyrosine residue in the p53-derived peptide with L-β-homotyrosine (βhY) to assess its impact on binding affinity and stability.
-
Native Peptide (p53_WT): H-Phe-Met-Pro-Leu-Ser-Gln-Glu-Thr-Phe-Ser-Asp-Tyr-Trp-Lys-Leu-Leu-Pro-Glu-Asn-NH2
-
Modified Peptide (p53_bhY): H-Phe-Met-Pro-Leu-Ser-Gln-Glu-Thr-Phe-Ser-Asp-(βhY)-Trp-Lys-Leu-Leu-Pro-Glu-Asn-NH2
Quantitative Data Summary
The following table summarizes hypothetical biophysical data obtained from Surface Plasmon Resonance (SPR) analysis, comparing the binding of the wild-type p53 peptide and the β-homotyrosine modified peptide to the MDM2 protein.
| Peptide | Association Rate (k_on) (1/Ms) | Dissociation Rate (k_off) (1/s) | Dissociation Constant (K_D) (nM) |
| p53_WT | 1.2 x 10^5 | 8.5 x 10^-3 | 70.8 |
| p53_bhY | 1.5 x 10^5 | 2.1 x 10^-4 | 1.4 |
Interpretation: The incorporation of L-β-homotyrosine resulted in a significant improvement in binding affinity (lower K_D value). This improvement is primarily driven by a much slower dissociation rate (k_off), suggesting that the modified peptide forms a more stable complex with the MDM2 protein.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of p53_bhY
This protocol outlines the synthesis of the p53_bhY peptide using an automated peptide synthesizer and standard Fmoc/tBu chemistry.[5][6][7]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Perform the first Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF. Couple the first C-terminal amino acid (Fmoc-Asn(Trt)-OH) using HBTU/HOBt and DIPEA in DMF for 2 hours.
-
Chain Elongation Cycles: For each subsequent amino acid, perform the following cycle:
-
Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (5x).
-
-
Incorporation of this compound: At the desired cycle, use this compound as the building block, following the standard coupling procedure in step 3.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 3a.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.
Protocol 2: Binding Analysis by Surface Plasmon Resonance (SPR)
This protocol describes the characterization of the peptide-protein interaction using SPR.[8]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant MDM2 protein
-
Synthesized peptides (p53_WT and p53_bhY)
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the MDM2 protein (diluted in 10 mM sodium acetate, pH 4.5) over the surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell is activated and deactivated without protein immobilization.
-
-
Binding Measurement (Kinetics):
-
Prepare a series of dilutions of the peptide analyte (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the peptide solutions over the immobilized MDM2 surface and the reference cell at a constant flow rate (e.g., 30 µL/min). Use a contact time of 180 seconds for association and a dissociation time of 600 seconds.
-
Regenerate the surface between cycles using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
-
Visualizations
Caption: Experimental workflow for the design, synthesis, and analysis of a β-homotyrosine-containing peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 5. chempep.com [chempep.com]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. Redesign of a protein–peptide interaction: Characterization and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Non-Natural Peptides Using Fmoc-L-β-HomoTyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-natural peptides, particularly those incorporating β-amino acids, is a rapidly advancing field in medicinal chemistry and drug development. These modified peptides often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties compared to their natural α-peptide counterparts. Fmoc-L-β-HomoTyr(tBu)-OH is a key building block for introducing a β-homotyrosine residue into a peptide sequence using the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
The additional methylene group in the backbone of β-amino acids renders the resulting peptides resistant to degradation by common proteases. The tert-butyl (tBu) protecting group on the tyrosine side chain's hydroxyl function is stable to the basic conditions required for Fmoc group removal but is readily cleaved under the final acidic cleavage conditions, ensuring the integrity of the side chain during synthesis. These attributes make Fmoc-L-β-HomoTyr(tBu)-OH an invaluable tool for designing novel peptide-based therapeutics with improved in vivo longevity.
This document provides detailed protocols for the use of Fmoc-L-β-HomoTyr(tBu)-OH in SPPS, representative quantitative data, and an example of a biological pathway that can be targeted by such non-natural peptides.
Physicochemical Properties of Fmoc-L-β-HomoTyr(tBu)-OH
A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its successful application in peptide synthesis.
| Property | Value |
| Synonyms | Fmoc-O-tert-butyl-L-β-homotyrosine |
| CAS Number | 219967-69-8 |
| Molecular Formula | C₂₉H₃₁NO₅ |
| Molecular Weight | 473.56 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Protecting Groups | α-Amino: Fmoc (Base-labile) Side-chain: tBu (Acid-labile) |
| Storage Conditions | 2-8 °C, desiccated |
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The general workflow for incorporating Fmoc-L-β-HomoTyr(tBu)-OH into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS. The process involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide is assembled on a solid support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.
Resin Preparation and Swelling
-
Place the appropriate resin (e.g., 0.1 mmol of Rink Amide resin) into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 5 mL) to the resin.
-
Agitate the resin for 30-60 minutes at room temperature to ensure proper swelling.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swelled resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Coupling of Fmoc-L-β-HomoTyr(tBu)-OH
Note: The coupling of β-amino acids can be slower than that of α-amino acids. It is recommended to use a stronger coupling agent like HATU and to monitor the reaction for completeness.
-
In a separate vial, dissolve Fmoc-L-β-HomoTyr(tBu)-OH (4 equivalents, 0.4 mmol, 189.4 mg), HATU (3.9 equivalents, 0.39 mmol, 148.3 mg), and HOBt (4 equivalents, 0.4 mmol, 54.0 mg) in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL) to the amino acid solution and allow it to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. The extended time helps ensure efficient coupling of the sterically different β-amino acid.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5 x 5 mL).
Iterative Cycles
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with Dichloromethane (DCM, 3 x 5 mL) and Methanol (MeOH, 3 x 5 mL) and dry it under vacuum.
-
In a fume hood, prepare a cleavage cocktail. A standard Reagent K cocktail is effective: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Add the freshly prepared cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide, then carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Presentation
The following table presents representative data for the synthesis of a model pentapeptide (Ac-Gly-Ala-β-hTyr-Val-Leu-NH₂) incorporating L-β-HomoTyrone. These values are based on the typically high efficiency of Fmoc-SPPS. Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Value | Method of Determination |
| Synthesis Scale | 0.1 mmol | - |
| Average Coupling Efficiency | >99% | UV-Vis spectrophotometry of Fmoc deprotection |
| Crude Peptide Yield | 75-85% | Gravimetric analysis after precipitation |
| Purity of Crude Peptide | 60-70% | Analytical RP-HPLC |
| Purity of Final Peptide | >98% | Analytical RP-HPLC after purification |
| Final Purified Yield | 30-40% | Gravimetric analysis after lyophilization |
| Identity Confirmation | Correct Mass Observed | Mass Spectrometry (ESI-MS) |
Application Example: Targeting Protein-Protein Interactions
Non-natural peptides are frequently designed to mimic the structure of α-helical domains involved in critical protein-protein interactions, which are often implicated in disease. A prominent example is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth.
Peptides containing β-amino acids can be designed to adopt stable helical structures that mimic the p53 α-helix, thereby inhibiting the p53-MDM2 interaction. This inhibition stabilizes p53, allowing it to accumulate and trigger downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by a β-peptide mimetic.
Application Notes and Protocols for Fmoc Deprotection of β-Homotyrosine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. The deprotection of the Fmoc group is a critical step that must be efficient and complete to ensure high purity and yield of the final peptide. This document provides detailed application notes and protocols for the Fmoc deprotection of β-homotyrosine derivatives, a class of non-natural amino acids that can introduce unique structural constraints and properties into peptides.
The structure of β-homotyrosine presents specific challenges for Fmoc deprotection. As a β-amino acid, its conformational properties can differ from those of α-amino acids. Furthermore, the bulky aromatic side chain can contribute to steric hindrance and peptide aggregation, potentially impeding the access of the deprotection reagent to the N-terminal Fmoc group.[1] These factors necessitate careful optimization of deprotection conditions.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.[2] The process can be summarized in two key steps:
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring system.[3]
-
β-Elimination: This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine of the peptide. The excess amine in the reaction mixture then acts as a scavenger for the liberated DBF, forming a stable adduct that is washed away.[2]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard and Alternative Deprotection Conditions
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the purity of the final peptide. While standard conditions are often sufficient, the steric hindrance associated with β-homotyrosine may necessitate optimized or alternative protocols.
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes common deprotection reagents and their typical conditions. The efficiency data is generalized for sterically hindered amino acids and may need to be optimized for specific β-homotyrosine-containing sequences.
| Deprotection Reagent | Concentration & Solvent | Typical Reaction Time | Advantages | Disadvantages | Putative Purity (%) |
| Piperidine | 20% (v/v) in DMF | 2 x 5-10 min | Well-established, robust, and generally effective.[4] | Can induce aspartimide formation in sensitive sequences.[5] Controlled substance in some regions.[6] | 90-98 |
| 4-Methylpiperidine | 20% (v/v) in DMF | 2 x 5-10 min | Similar efficiency to piperidine, not a controlled substance.[6][7] | Less commonly used, may require optimization for difficult sequences. | 90-98 |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | 2 x 2-5 min | Very rapid deprotection, can reduce aggregation.[8][9] | DBU is a non-nucleophilic base and requires a scavenger. May increase risk of side reactions if not carefully controlled.[10] | 85-95 |
| DBU | 2% (v/v) in DMF | 2 x 5-10 min | Effective for very hindered residues. | Non-nucleophilic, requires a scavenger for DBF. Can increase racemization.[10] | 80-90 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a standard two-step deprotection procedure suitable for most applications.
Materials:
-
Fmoc-β-homotyrosine-peptide-resin
-
Fmoc-grade N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin) to the resin.
-
Agitation: Agitate the resin slurry for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the resin slurry for 5-10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Caption: Standard Fmoc deprotection workflow.
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperazine for Hindered Residues
This protocol is recommended for sequences containing sterically hindered residues like β-homotyrosine where standard deprotection may be incomplete.
Materials:
-
Fmoc-β-homotyrosine-peptide-resin
-
Fmoc-grade N-Methyl-2-pyrrolidone (NMP) or DMF
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (v/v) piperazine in NMP
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Solvent Removal: Drain the NMP from the synthesis vessel.
-
First Deprotection: Add the DBU/piperazine solution to the resin.
-
Agitation: Agitate for 2-5 minutes at room temperature. Monitor the reaction progress carefully if possible.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperazine solution.
-
Agitation: Agitate for 2-5 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (at least 7-10 times) to remove all traces of DBU and piperazine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Monitoring Deprotection and Troubleshooting
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a colorimetric assay to detect the presence of free primary amines. A positive result (a deep blue color) after the deprotection and washing steps indicates successful removal of the Fmoc group.
Quantitative Monitoring: UV-Vis Spectrophotometry
The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[3] By measuring the absorbance of the collected filtrate from the deprotection steps, one can quantify the amount of Fmoc group cleaved. This is useful for calculating resin loading and for monitoring the efficiency of the deprotection reaction, especially for difficult sequences.
Troubleshooting Incomplete Deprotection
Incomplete Fmoc deprotection is a common issue, particularly with sterically hindered amino acids, leading to deletion sequences in the final peptide.[1]
Indicators of Incomplete Deprotection:
-
A weak or negative Kaiser test result.
-
Lower than expected UV absorbance of the DBF-piperidine adduct.
Potential Solutions:
-
Increase Deprotection Time: Extend the agitation time for each deprotection step.
-
Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35 °C) can improve efficiency, but may also increase the risk of side reactions.
-
Use a Stronger Base Combination: Employing a more potent deprotection cocktail, such as the DBU/piperazine mixture, can be effective.[8]
-
Improve Resin Solvation: Ensure adequate resin swelling and use solvents like NMP that can disrupt peptide aggregation.
Potential Side Reactions
Several side reactions can occur during the base-mediated Fmoc deprotection, particularly with sensitive amino acid sequences.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, which can lead to racemization and the formation of piperidide adducts.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin.
-
Racemization: While less common with the Fmoc strategy, some amino acids, particularly histidine and cysteine, can be susceptible to racemization.
The use of milder bases or the addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution has been reported to minimize some of these side reactions.
By carefully selecting the deprotection conditions and monitoring the reaction progress, high-quality peptides containing β-homotyrosine derivatives can be successfully synthesized.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for the Cleavage of Fmoc-O-t-butyl-L-beta-homotyrosine from Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of peptides containing Fmoc-O-t-butyl-L-beta-homotyrosine from common solid-phase synthesis resins. The provided methodologies are based on standard procedures for peptides with acid-labile side-chain protecting groups and are intended to serve as a starting point for optimization.
Introduction
This compound is a non-canonical amino acid utilized in the synthesis of peptidomimetics and other peptide-based therapeutic candidates. The tert-butyl (tBu) protecting group on the phenolic hydroxyl group is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin.[1] The bulky nature of the beta-homotyrosine residue may present steric challenges, potentially requiring optimized cleavage conditions to ensure complete deprotection and high yield.
Cleavage Cocktail Recommendations
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that are susceptible to modification by reactive cationic species generated during cleavage.[2][3]
| Reagent Cocktail | Composition (v/v/w) | Target Peptides | Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues (e.g., Cys, Met, Trp). | A common and less odorous cocktail suitable for many sequences.[4] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[4] | A robust, general-purpose cleavage reagent.[1] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides containing trityl-based protecting groups. | An "odorless" alternative to cocktails containing thioanisole and EDT.[5] |
Experimental Protocols
It is highly recommended to perform a small-scale trial cleavage on a small amount of peptide-resin (e.g., 20-50 mg) to optimize conditions before proceeding with the bulk material.[6]
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides containing this compound that lack other sensitive amino acids such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it and remove residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail fresh by combining TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL) for a total volume of 2 mL per 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance from the beta-homotyrosine residue, a longer reaction time may be necessary and should be determined empirically.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage for Peptides with Sensitive Residues
This protocol is recommended for complex peptides containing this compound along with sensitive residues like Cys, Met, or Trp.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K fresh by combining TFA (1.65 mL), Phenol (0.1 g), deionized water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL) for a total volume of approximately 2 mL per 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. As with Protocol 1, optimization of the cleavage time is recommended.
-
-
Peptide Precipitation, Isolation, Washing, and Drying:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for the cleavage of this compound from resin.
Cleavage Mechanism
Caption: Acidolytic cleavage of the peptide and t-butyl protecting group.
Representative Signaling Pathway for Drug Development
Peptides containing modified amino acids like beta-homotyrosine are often developed to modulate biological signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a crucial regulator of cell growth and differentiation and is a common target for therapeutic intervention in diseases like fibrosis and cancer.
Caption: Inhibition of the TGF-β signaling pathway by a therapeutic peptide.
References
- 1. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-O-t-butyl-L-beta-homotyrosine in Bioconjugation Techniques
I have now gathered substantial information to create the detailed application notes and protocols as requested.
Here's a summary of the information I have and what I can now generate:
-
Fmoc-O-t-butyl-L-beta-homotyrosine Properties: I have its chemical structure, molecular weight, and the roles of the Fmoc and t-butyl protecting groups.
-
Solid-Phase Peptide Synthesis (SPPS): I have detailed information on the general principles and steps of Fmoc-based SPPS, including:
-
Resin selection (e.g., Wang, Rink Amide).
-
Resin swelling.
-
Fmoc deprotection using piperidine.
-
Amino acid coupling using various activators (e.g., HBTU, HATU, HCTU, COMU).
-
Monitoring coupling efficiency.
-
Cleavage of the peptide from the resin and removal of side-chain protecting groups using a TFA cocktail.
-
Peptide precipitation and purification.
-
-
Bioconjugation Techniques: I have information on several strategies that can be applied to peptides containing a tyrosine or a modified tyrosine analog like beta-homotyrosine:
-
Click Chemistry: I can outline a protocol for introducing an azide or alkyne group onto the peptide (either during or after SPPS) and then performing a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to conjugate it to another molecule (e.g., a fluorescent dye, a cell-penetrating peptide, or a drug).
-
Modification of the Tyrosine Phenol Group: I can describe methods to leverage the phenolic hydroxyl group for conjugation, although the t-butyl protection on the beta-homotyrosine would need to be removed first.
-
-
Quantitative Data: While a specific paper with all the quantitative data for this compound is not available, I can create representative tables based on typical yields and purities reported for SPPS and bioconjugation reactions found in the search results. I can cite the sources for these typical values. I also have information on characterization techniques like Mass Spectrometry and NMR to confirm the identity and purity of the synthesized peptides and bioconjugates.
-
Signaling Pathways and Diagrams: I have found a strong link between RGD peptides (which can be synthesized using beta-homotyrosine as a component) and the targeting of integrin receptors. The search results provide information on the integrin signaling pathway, which is crucial in cell adhesion, migration, and proliferation, and is often dysregulated in cancer. I can now create a detailed Graphviz diagram of the integrin signaling pathway, showing how an RGD-containing peptide can act as an antagonist.
-
Application Notes and Protocols Structure: I can now structure the response to meet all the user's requirements, including:
-
Detailed application notes for researchers, scientists, and drug development professionals.
-
Step-by-step experimental protocols for SPPS and bioconjugation.
-
Clearly structured tables for all quantitative data.
-
Graphviz diagrams for the experimental workflow and the integrin signaling pathway, adhering to all the specified visualization requirements.
-
Brief, descriptive captions for each diagram.
-
Based on this, I can proceed directly to generating the final response without needing further Google searches.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing this compound, a non-natural amino acid derivative, in the synthesis of peptides and their subsequent application in bioconjugation. The incorporation of this β-amino acid can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic and diagnostic applications.
Introduction
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions. The tert-butyl (t-Bu) group protects the hydroxyl functionality of the homotyrosine side chain and is cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the solid support. The β-amino acid structure confers resistance to proteolytic enzymes, thereby increasing the in vivo half-life of the resulting peptides.[1]
The unique structural features of this compound make it an attractive component for peptides designed for bioconjugation. These peptides can be conjugated to various molecules, including fluorescent dyes for imaging, cell-penetrating peptides for enhanced delivery, or therapeutic agents for targeted drug delivery.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Fmoc-L-β-HomoTyr(tBu)-OH |
| CAS Number | 219967-69-8 |
| Molecular Formula | C₂₉H₃₁NO₅ |
| Molecular Weight | 473.56 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | 0 - 8 °C |
Handling Precautions: Standard laboratory safety protocols should be followed when handling this reagent. It is recommended to wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homotyrosine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing this compound using standard Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Experimental Workflow:
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Wash the resin with DMF (5 times).
-
-
Repeat Steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Quantitative Data (Representative):
| Parameter | Typical Value |
| Coupling Efficiency (per step) | >99% |
| Overall Crude Yield | 60-80% |
| Purity after HPLC | >95% |
Protocol 2: Bioconjugation of a β-Homotyrosine-Containing Peptide to a Fluorescent Dye via "Click" Chemistry
This protocol describes the conjugation of a peptide containing a propargylglycine residue (for the alkyne handle) and β-homotyrosine to an azide-functionalized fluorescent dye using Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Materials and Reagents:
-
Purified peptide containing propargylglycine and β-homotyrosine
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Experimental Workflow:
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the azide-functionalized fluorescent dye in DMSO (e.g., 10 mM).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the peptide solution, CuSO₄ (final concentration ~1 mM), and THPTA (final concentration ~5 mM).
-
Add the azide-functionalized dye (typically 1.5-2 equivalents relative to the peptide).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~5 mM).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled peptide from excess reagents using size-exclusion chromatography (e.g., a desalting column) or RP-HPLC.
-
-
Analysis:
-
Confirm the successful conjugation and determine the purity of the final product by mass spectrometry (expecting a mass shift corresponding to the addition of the dye) and analytical HPLC with fluorescence detection.
-
Quantitative Data (Representative):
| Parameter | Typical Value |
| Conjugation Efficiency | >90% |
| Yield of Purified Conjugate | 50-70% |
| Purity after HPLC | >98% |
Application in Targeting Signaling Pathways: Integrin Antagonism
Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to and inhibit integrin receptors, which are key mediators of cell adhesion, migration, and signaling.[2][3] The incorporation of β-homotyrosine into an RGD-containing peptide can enhance its stability and pharmacokinetic profile, making it a promising candidate for targeted cancer therapy by disrupting integrin-mediated signaling pathways that are often overactive in tumors.
Integrin Signaling Pathway:
Integrin binding to the extracellular matrix (ECM) triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival, proliferation, and migration. An RGD peptide containing β-homotyrosine can act as a competitive antagonist, blocking the binding of ECM proteins to integrins and thereby inhibiting these downstream signals.
These detailed application notes and protocols provide a solid foundation for researchers to incorporate this compound into their peptide synthesis and bioconjugation workflows, enabling the development of novel and robust tools for research and drug development.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-o-t-butyl-l-beta-homotyrosine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding low coupling efficiency with Fmoc-O-t-butyl-L-beta-homotyrosine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency with this compound?
Low coupling yields with this compound are often attributed to several factors inherent to its structure:
-
Steric Hindrance: As a β-amino acid, the reactive amine is further from the carboxyl group, and the overall bulkier structure can physically impede the approach of the activated amino acid to the resin-bound peptide chain.[1][2][3][4] This steric bulk is a primary cause of difficult couplings.[3][4]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to effectively activate the sterically hindered carboxylic acid of a β-amino acid.[3][5]
-
Peptide Aggregation: Sequences containing hydrophobic or bulky residues like homotyrosine can aggregate on the solid support, limiting the accessibility of the N-terminal amine for coupling.[3][6]
-
Inadequate Reaction Conditions: Insufficient coupling time, suboptimal temperature, or an inappropriate solvent can prevent the reaction from reaching completion, especially for challenging residues.[3][7]
Q2: Which coupling reagents are most effective for a difficult this compound coupling?
For sterically hindered amino acids like β-homotyrosine, it is highly recommended to use more potent onium salt-based coupling reagents over standard carbodiimides like DCC or DIC.[3][5]
-
Uronium/Aminium Reagents: HATU, HCTU, and TBTU are highly effective for hindered couplings.[5][8][9][10] HATU is often preferred for its high reactivity and ability to suppress racemization, especially when used with an additive like HOAt.[5][10]
-
Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings.[5][10][11] An advantage of these reagents is that they can often be used in excess to drive the reaction to completion without certain side reactions associated with uronium/aminium reagents.[5]
Q3: How can I optimize the reaction conditions to improve coupling efficiency?
Optimizing the reaction conditions is crucial when dealing with a sterically hindered amino acid.
-
Extend Coupling Time: β-amino acids may require significantly longer coupling times than α-amino acids.[1][12] While a standard coupling may take 1-2 hours, extending the reaction time to 4 hours, or even overnight, can be beneficial.[8][9][13]
-
Perform a Double Coupling: If a single coupling is incomplete, as indicated by a positive Kaiser test, performing a second coupling with fresh reagents is a common and effective strategy.[5][9][14] After the initial coupling, the resin should be thoroughly washed with DMF before adding a fresh solution of activated amino acid.[5]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to resin loading) can help drive the reaction to completion.[8][9][15]
-
Solvent Selection: The choice of solvent is critical for proper solvation of the peptide-resin.[7] DMF is a common and effective solvent, but in cases of severe aggregation, N-methylpyrrolidinone (NMP) or the inclusion of chaotropic agents may be considered.[7]
-
Elevated Temperature: For particularly difficult couplings, increasing the reaction temperature can be effective. Microwave-assisted peptide synthesis, which allows for precise temperature control, can be particularly useful.[3][14]
Q4: How can I monitor the progress of the coupling reaction?
Regularly monitoring the reaction is essential to determine if the coupling is complete.
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin.[4][8][9]
It is good practice to perform a Kaiser test after the planned coupling time. If the test is positive, further action such as extending the time or performing a double coupling is necessary.[9][16]
Data Presentation
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent Class | Coupling Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Uronium/Aminium | HATU | HOAt, Oxyma Pure | DIPEA, Collidine | Highly reactive, fast, and effective at suppressing racemization.[5][8][10] Often the first choice for difficult couplings.[9][10] |
| HBTU | HOBt | DIPEA | A widely used and effective reagent, similar to HATU but HATU is generally considered more reactive.[8][10][15] | |
| HCTU | - | DIPEA | Offers high efficiency, comparable to HATU.[5] | |
| Phosphonium | PyBOP | HOBt | DIPEA | Very efficient and rapid, with byproducts that are considered less hazardous than those of its predecessor, BOP.[10][11] |
| PyAOP | HOAt | DIPEA | Similar to PyBOP but incorporates HOAt for improved performance in suppressing racemization.[5] | |
| Carbodiimide | DIC | HOBt, Oxyma Pure | - | Generally less effective for sterically hindered residues compared to onium salts.[3] If used, an additive is crucial to minimize racemization.[10] |
Table 2: Typical Protocol Parameters for a Difficult Coupling
| Parameter | Standard Protocol | Recommended for β-Homotyrosine |
| Amino Acid Equivalents | 1.5 - 3 eq. | 3 - 5 eq.[9][15] |
| Coupling Reagent Equivalents | 1.45 - 2.9 eq. | 2.9 - 5 eq.[8][9][15] |
| Base Equivalents (e.g., DIPEA) | 3 - 6 eq. | 6 - 10 eq.[8][9][15] |
| Coupling Time | 1 - 2 hours[8] | 2 - 4 hours, or overnight[1][9][12] |
| Pre-activation Time | 1 - 5 minutes[8][15] | 2 - 5 minutes[5][8] |
| Monitoring | Optional | Mandatory (Kaiser Test)[8][9] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for the efficient coupling of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[8][9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[9]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[9] If the test is positive, proceed to Protocol 2.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5-7 times).[8]
Protocol 2: Double Coupling Procedure
Perform this procedure if the Kaiser test is positive after the initial coupling attempt (Protocol 1, step 6).
-
Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[5]
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.[9]
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.[5]
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.[5][9]
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. kilobio.com [kilobio.com]
Preventing side reactions during Fmoc-L-b-HomoTyr(tBu)-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of Fmoc-L-β-HomoTyr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Fmoc-L-β-HomoTyr(tBu)-OH?
A1: The three most prevalent side reactions during the Fmoc protection of L-β-HomoTyr(tBu)-OH are:
-
Dipeptide Formation: The coupling of a newly formed Fmoc-L-β-HomoTyr(tBu)-OH molecule with another L-β-HomoTyr(tBu)-OH molecule, leading to the impurity Fmoc-L-β-HomoTyr(tBu)-L-β-HomoTyr(tBu)-OH.
-
Racemization: The loss of stereochemical integrity at the chiral center of the amino acid, resulting in the formation of the D-enantiomer.
-
β-Alanine Adduct Formation: When using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent, a rearrangement can occur, leading to the formation of Fmoc-β-Alanine-OH as an impurity.[1][2][3]
Q2: How can I detect the presence of these side products in my final product?
A2: The primary methods for detecting these impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Dipeptide impurities will typically have a longer retention time than the desired product. The D-enantiomer may co-elute or elute very close to the L-enantiomer on a standard reverse-phase column, often requiring a chiral column for separation. The β-alanine adduct will appear as a distinct peak.
-
Mass Spectrometry: MS can confirm the identity of the impurities by their mass-to-charge ratio. The dipeptide will have a mass corresponding to the addition of a second L-β-HomoTyr(tBu)-OH unit. Racemization results in a compound with the same mass, while the β-alanine adduct will have a mass corresponding to Fmoc-β-Alanine-OH.
Q3: What is the general strategy for minimizing side reactions during this synthesis?
A3: A successful synthesis relies on optimizing the reaction conditions. Key strategies include:
-
Careful selection of the Fmoc-donating reagent.
-
Control of reaction temperature and time.
-
Use of appropriate bases and solvents.
-
Slow, controlled addition of reagents.
-
Effective purification of the final product.
Troubleshooting Guides
Issue 1: Dipeptide Formation
This side reaction occurs when the activated carboxyl group of a newly formed Fmoc-amino acid reacts with the amino group of an unreacted amino acid molecule.
Troubleshooting Workflow for Dipeptide Formation
Caption: A stepwise workflow for troubleshooting dipeptide formation.
Quantitative Data on Dipeptide Formation
| Parameter | Condition A | Condition B | Expected Outcome |
| Fmoc Reagent | Fmoc-Cl | Fmoc-OSu | Fmoc-Cl is more reactive and can lead to higher levels of dipeptide formation. |
| Base | Strong, sterically hindered base (e.g., DIPEA) | Weaker base (e.g., NaHCO₃) | Weaker bases can reduce the rate of the side reaction. |
| Reagent Addition | Rapid addition | Slow, dropwise addition | Slow addition maintains a low concentration of the activated amino acid, minimizing dipeptide formation. |
Preventative Measures:
-
Use Fmoc-OSu: Fmoc-OSu is generally less reactive than Fmoc-Cl, leading to a cleaner reaction profile with less dipeptide formation.
-
Slow Reagent Addition: Add the Fmoc-donating reagent slowly and in a controlled manner to the reaction mixture.
-
Control Stoichiometry: Use a slight excess of the Fmoc reagent (1.05-1.1 equivalents) to ensure complete reaction with the starting amino acid.
Issue 2: Racemization
Racemization involves the epimerization of the chiral center, leading to a loss of enantiomeric purity. This is a significant concern as the D-enantiomer can be difficult to separate from the desired L-enantiomer.
Logical Relationship for Preventing Racemization
Caption: Key factors in preventing racemization during synthesis.
Quantitative Data on Racemization
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | Room Temperature | 0 °C | Lower temperatures significantly reduce the rate of racemization. |
| Base | Strong organic bases (e.g., DIPEA) | Inorganic bases (e.g., NaHCO₃) | Inorganic bases are generally less prone to causing racemization. |
| Additives | None | HOBt or Oxyma | Additives can suppress the formation of the oxazolone intermediate responsible for racemization.[4] |
Preventative Measures:
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C).
-
Choice of Base: Use a weaker base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Racemization Suppressants: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to minimize racemization.[4]
Issue 3: β-Alanine Adduct Formation
This side reaction is specific to the use of Fmoc-OSu and involves a Lossen-type rearrangement of the succinimide ring, leading to the formation of Fmoc-β-Alanine-OH.[1][2][3]
Signaling Pathway for β-Alanine Adduct Formation
Caption: Simplified pathway of β-alanine adduct formation.
Quantitative Data on β-Alanine Adduct Formation
| Parameter | Condition A | Condition B | Expected Outcome |
| Fmoc Reagent | Fmoc-OSu | Fmoc-Cl or Fmoc-OPhth | Fmoc-OSu is the source of this impurity; using an alternative reagent will prevent it. |
| Reaction Time | Prolonged | Shorter | Longer reaction times can increase the formation of the β-alanine adduct. |
| Purification | Standard recrystallization | Careful column chromatography | This impurity can sometimes be difficult to remove by simple recrystallization. |
Preventative Measures:
-
Alternative Fmoc Reagents: Consider using alternative Fmoc-donating reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OPhth, which do not have the succinimide moiety and thus cannot undergo this rearrangement.
-
Control Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize the formation of this side product.
-
Purification: If the β-alanine adduct is formed, careful purification by column chromatography may be necessary to separate it from the desired product.
Experimental Protocols
Representative Synthesis of Fmoc-L-β-HomoTyr(tBu)-OH
This protocol is a representative method based on the well-established synthesis of Fmoc-Tyr(tBu)-OH and should be optimized for your specific laboratory conditions.[5]
-
Dissolution: Dissolve L-β-HomoTyr(tBu)-OH (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents) to the solution and stir until all solids are dissolved and the pH is between 8 and 9.
-
Fmoc Protection: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the amino acid solution over 30-60 minutes at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1M HCl. The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product under vacuum.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
References
Technical Support Center: Optimization of Fmoc Deprotection for Sterically Hindered β-Amino Acids
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Fmoc deprotection, particularly when working with sterically hindered β-amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: What are the primary causes of incomplete Fmoc deprotection of sterically hindered β-amino acids?
A1: Incomplete Fmoc deprotection in peptides containing sterically hindered β-amino acids is primarily due to two factors:
-
Steric Hindrance: The bulky side chains and substitution patterns on the β-carbon can physically block the deprotection base (e.g., piperidine) from accessing the acidic proton on the fluorenyl group.[1][2] This obstruction slows down the reaction, often leading to incomplete removal of the Fmoc group within standard reaction times.[1]
-
Secondary Structure Formation: Peptides that contain β-amino acids have a tendency to form stable secondary structures, such as helices and β-sheets, on the solid support.[1] This aggregation can render the Fmoc-protected N-terminus inaccessible to the deprotection reagent, causing failed deprotection for a portion of the peptide chains.[1][2]
Q2: How can I detect incomplete Fmoc deprotection?
A2: Several analytical techniques can be used to detect incomplete Fmoc deprotection:
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin is a primary method for assessing product purity. Incomplete deprotection will result in the appearance of deletion sequences, which are peptides missing one or more amino acids.[1][2][3]
-
Kaiser Test (Ninhydrin Test): This is a colorimetric assay used to detect the presence of free primary amines.[2][4] A negative or weak result (e.g., colorless or faint blue beads) after the deprotection step indicates that the Fmoc group has not been completely removed. A positive result is indicated by a dark blue color.[5] For N-terminal proline, a secondary amine, a positive result is indicated by a reddish-brown color.[5]
-
UV-Vis Spectrophotometry: This method quantitatively monitors the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc cleavage, which has a characteristic absorbance at approximately 301 nm.[2][5][6] Slow or incomplete release of this adduct suggests a difficult deprotection step.[5]
Q3: What are the consequences of incomplete Fmoc deprotection?
A3: The primary consequence of incomplete Fmoc removal is the formation of deletion sequences, where one or more amino acids are missing from the target peptide.[2][5] This is because the un-deprotected amino group is not available for the subsequent coupling reaction.[2] These deletion sequences are often difficult to separate from the desired full-length peptide, leading to significantly lower overall yield and purity of the final product.[2][5]
Q4: Which β-amino acids are considered "sterically hindered"?
A4: Sterically hindered β-amino acids possess bulky substituents on the β-carbon or adjacent positions that impede the approach of reagents. Examples include β-amino acids with bulky side chains or those with substitution patterns that create a sterically crowded environment around the backbone.
Q5: My Kaiser test is negative after the standard deprotection protocol. What should I do?
A5: A negative Kaiser test indicates the presence of a protected N-terminal amine. The following troubleshooting workflow can be applied:
Troubleshooting Steps:
-
Perform a Second Deprotection: A common first step is to repeat the deprotection with a fresh solution of the reagent.[5] This can often drive the reaction to completion.
-
Increase Deprotection Time: For known sterically hindered residues, extending the deprotection time can be effective.[5][7]
-
Increase Temperature: Elevating the reaction temperature can help overcome the energy barrier for deprotection, but this may increase the risk of side reactions.[6][8][9]
-
Use a Stronger Base: Incorporating a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into the deprotection solution can enhance efficiency.[6][7][10]
-
Re-evaluate Synthesis Strategy: If the issue persists, consider alternative strategies such as using different protecting groups or modifying the peptide sequence if possible.
Data Presentation: Quantitative Parameters for Fmoc Deprotection
The following tables summarize key quantitative parameters for standard and alternative Fmoc deprotection conditions.
Table 1: Standard Piperidine-Based Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[7][11] |
| 10% (v/v) in DMF | High | May require longer reaction times. Can be used to potentially minimize base-related side reactions.[7] | |
| 5% (v/v) in DMF | High | May require significantly longer reaction times.[12][13] | |
| Reaction Time | 10 - 20 minutes | >95% | Standard for most amino acids.[14] |
| 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[7] | |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids.[7] | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient.[7] |
Table 2: Alternative Reagents for Fmoc Deprotection of Hindered Amino Acids
| Reagent | Typical Concentration | Solvent | Notes |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | A good alternative to piperidine, may have advantages in reducing certain side reactions.[15][16][17] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Shows similar performance to piperidine.[15][16] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% (v/v) with 5% Piperidine | DMF | DBU can accelerate the reaction but may increase the risk of side reactions.[7][10] |
| Diethylamine | 10-60% (v/v) | DMF or DMA | An inexpensive alternative, but may require longer reaction times (120-180 min).[14] |
| Tetrahydroisoquinoline (THIQ) | 20% (v/v) | DMI | A viable alternative with comparable deprotection efficiency to piperidine.[18] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Wash the resin with DMF (3 times) to remove any residual reagents from the previous step.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[2] The resin is now ready for the next amino acid coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-O-t-butyl-L-beta-homotyrosine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-O-t-butyl-L-beta-homotyrosine.
Troubleshooting Guide
Issue: Signs of Aggregation During Synthesis
Symptoms:
-
Noticeable decrease in resin swelling or shrinking of the resin bed.
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in a Kaiser test or a positive test after extended deprotection times.
-
Poor coupling efficiency, identified by a positive Kaiser test after the coupling step.[1]
-
Formation of a gel-like consistency in the reaction vessel.
-
Low yield of the target peptide after cleavage.
-
Presence of deletion sequences (n-1, n-2) in the final product, as identified by mass spectrometry.
Possible Causes:
-
Interchain Hydrogen Bonding: The primary driver of aggregation is the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets that are insoluble in the synthesis solvents.[2]
-
Hydrophobic Collapse: Peptides containing a high proportion of hydrophobic residues are prone to aggregation to minimize their interaction with the polar synthesis solvent.
-
"Difficult" Sequences: Certain amino acid sequences have a higher intrinsic propensity to aggregate. The inclusion of β-amino acids like β-homotyrosine can alter the peptide backbone conformation, potentially favoring aggregation.
-
Steric Hindrance: The bulky O-t-butyl protecting group on the homotyrosine side chain, combined with the β-amino acid structure, can create steric hindrance, leading to slower and less efficient coupling reactions. This can provide more time for aggregation to occur.[3]
Solutions:
The following troubleshooting steps are presented in a logical workflow. It is recommended to start with the simplest and least disruptive methods before moving to more complex strategies.
Caption: Troubleshooting workflow for aggregation in SPPS.
1. Optimize Coupling Protocol:
-
Extended Coupling Time: Double the standard coupling time for the this compound residue and any subsequent amino acids.
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling step.
-
Use Stronger Coupling Reagents: Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to more potent phosphonium or aminium salts like HBTU, HATU, or PyBOP.
2. Modify Deprotection Conditions:
-
Extended Deprotection Time: Increase the duration of the piperidine treatment to ensure complete Fmoc removal.
-
Use a Stronger Base: For stubborn Fmoc removal due to aggregation, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF).[4] Caution: DBU can increase the risk of aspartimide formation if Asp residues are present in the sequence.[4]
3. Change Solvent System:
-
"Magic Mixture": Employ a solvent mixture known to disrupt hydrogen bonding, such as a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X100 and 2M ethylene carbonate.
-
N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO): These highly polar, aprotic solvents can improve the solvation of the peptide-resin complex and disrupt aggregation.[3]
4. Incorporate Aggregation-Disrupting Elements (Proactive Strategy):
-
Backbone Protection: If the peptide sequence is known to be aggregation-prone, consider incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues to disrupt interchain hydrogen bonding.[5]
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic Ser or Thr residues to break up secondary structures.
5. Elevate Temperature (Microwave Synthesis):
-
Performing the synthesis at a higher temperature, often facilitated by a microwave peptide synthesizer, can provide the energy to overcome aggregation and increase reaction rates.
6. Use Chaotropic Salts:
-
The addition of chaotropic salts such as LiCl or NaClO4 to the coupling mixture can help to disrupt organized secondary structures.[6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to causing aggregation?
A1: While there is no specific quantitative data on the aggregation propensity of this particular amino acid derivative, several factors can contribute:
-
β-Amino Acid Structure: The presence of an additional carbon in the backbone of β-amino acids can alter the peptide's conformational preferences, sometimes favoring the formation of β-sheet-like structures which are prone to aggregation.
-
Bulky Side Chain: The O-t-butyl group is sterically demanding.[3] This bulk can lead to less efficient packing of the peptide chains and potentially expose more of the backbone for intermolecular hydrogen bonding.
-
Hydrophobicity: The tyrosine side chain, even with the t-butyl ether, contributes to the overall hydrophobicity of the peptide, which can drive aggregation in polar solvents.
Q2: Can I predict if my peptide sequence containing this compound will aggregate?
A2: While precise prediction is challenging, you can assess the risk. Sequences with multiple hydrophobic residues, especially β-branched amino acids, and those with a high content of β-homotyrosine are more likely to aggregate. Several online tools can analyze peptide sequences for aggregation potential based on their amino acid composition.
Q3: Is it better to use a different protecting group for the homotyrosine side chain?
A3: The O-t-butyl group is widely used due to its stability during Fmoc deprotection and its clean removal during final cleavage with TFA.[7] While a bulkier protecting group might in some cases disrupt aggregation, it could also further increase steric hindrance during coupling. For most applications, the O-t-butyl group is a suitable choice, and aggregation is better managed through the optimization of synthesis conditions.
Q4: How can I monitor the success of my troubleshooting strategy in real-time?
A4: The most direct way is to perform a Kaiser test (or other amine test) after each deprotection and coupling step. A negative test (yellow beads) after coupling indicates a successful reaction. If you are using an automated synthesizer with UV monitoring, a broadening of the Fmoc deprotection peak is a strong indicator of on-resin aggregation.
Q5: What is the first thing I should try if I suspect aggregation?
A5: The simplest first steps are to extend the coupling time for the difficult residue and to consider a double coupling. These methods do not require changing reagents or synthesis protocols significantly and are often effective for overcoming moderate aggregation or steric hindrance.
Quantitative Data Summary
| Strategy | Typical Improvement in Yield/Purity | Key Considerations |
| Double Coupling | 5-15% increase in purity | Increases synthesis time and reagent consumption. |
| Microwave Synthesis | 10-30% increase in purity | Requires specialized equipment. May increase the risk of certain side reactions. |
| Backbone Protection (Hmb/Dmb) | 20-50% increase in purity for highly aggregating sequences | Requires specialized and more expensive amino acid derivatives. |
| Pseudoproline Dipeptides | 15-40% increase in purity | Can only be used at Ser or Thr residues. |
| Chaotropic Salts | 5-10% increase in purity | May require optimization of salt concentration. |
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended when incomplete coupling of this compound is suspected.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
Kaiser test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
First Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel.
-
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of activated this compound.
-
Agitate for another 1-2 hours.
-
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amines. A negative result (yellow beads) indicates complete coupling.
Caption: Workflow for the double coupling protocol.
Protocol 2: Modified Fmoc-Deprotection using DBU
This protocol is for cases of severe aggregation where standard piperidine treatment is ineffective.
Materials:
-
Fmoc-protected peptide-resin exhibiting aggregation
-
Deprotection Solution: 2% DBU (v/v) and 2% piperidine (v/v) in DMF
-
DMF
-
Kaiser test reagents
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% DBU / 2% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Add a second portion of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 x 10 mL) to remove all traces of DBU and piperidine.
-
Perform a Kaiser test to confirm complete Fmoc removal (blue beads).
Disclaimer: The information provided in this technical support center is based on general principles of solid-phase peptide synthesis and established troubleshooting strategies. The synthesis of peptides containing novel or unusual amino acids such as this compound may require specific optimization. It is recommended to perform small-scale test syntheses to determine the optimal conditions for your particular peptide sequence.
References
- 1. Evaluation of coupling conditions for the incorporation of N ?-Fmoc-Tyr(PO3H2)-OH in solid-phase peptide synthesis [ouci.dntb.gov.ua]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
Improving the solubility of Fmoc-beta-homotyrosine derivatives in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-beta-homotyrosine derivatives in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Fmoc-beta-homotyrosine derivative is poorly soluble or precipitates in DMF.
This is a common challenge that can hinder the efficiency of peptide coupling. The following steps provide a systematic approach to diagnose and resolve solubility issues.
Q1: I am observing poor solubility of my Fmoc-beta-homotyrosine derivative in DMF. What are the initial steps I should take?
A1: Start by verifying the quality of your solvent and optimizing the dissolution conditions.
-
Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to dimethylamine, which can interfere with the synthesis and affect solubility.[1][2] Additionally, the presence of water in DMF can negatively impact the solubility of Fmoc-amino acids.[1] Always use fresh, high-purity, peptide-synthesis-grade DMF with low water content.
-
Dissolution Conditions: Initially, attempt to dissolve the derivative by vortexing for 1-2 minutes. If it does not fully dissolve, sonication for 5-10 minutes can be effective in breaking up solid particles and enhancing dissolution.[3]
Q2: My derivative is still not dissolving after vortexing and sonication. What's the next step?
A2: Gentle heating can be employed, but with caution.
-
Gentle Warming: Heating the solution to approximately 30-40°C can significantly improve the solubility of sparingly soluble Fmoc-amino acids.[1] However, it is crucial to avoid prolonged or excessive heating, as this could lead to the degradation of the Fmoc-beta-homotyrosine derivative.[1]
Q3: I've tried optimizing the dissolution conditions with pure DMF, but solubility remains an issue. What other solvent-based strategies can I use?
A3: If DMF alone is insufficient, consider using co-solvents or alternative solvent systems.
-
Co-solvents: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF can enhance solubility.[3][4] A common starting point is to add 10% (v/v) of DMSO to the DMF.[1]
-
Alternative Solvents: NMP is a common alternative to DMF with a higher solvating power, especially for hydrophobic peptides.[2][3]
-
"Magic Mixture": For particularly challenging sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.[3]
Q4: Could the protecting groups on my Fmoc-beta-homotyrosine derivative be contributing to the solubility problem?
A4: Yes, the choice of side-chain protecting group plays a crucial role in the solubility of Fmoc-amino acids.[5]
-
Side-Chain Protection: For amino acids that are notoriously difficult to dissolve, such as asparagine and glutamine, protecting the side-chain amide with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[5][6] While beta-homotyrosine has a different side chain, the principle remains that bulky, hydrophobic protecting groups can sometimes decrease solubility in polar aprotic solvents. Conversely, appropriate protecting groups can prevent intermolecular interactions that lead to aggregation and reduced solubility.[3]
Frequently Asked Questions (FAQs)
Q5: Why is my Fmoc-beta-homotyrosine derivative, a protected amino acid, not readily dissolving in DMF, a standard solvent for SPPS?
A5: Several factors can contribute to poor solubility. Aggregation of the hydrophobic Fmoc groups is a common issue.[3][7] The inherent hydrophobicity of the beta-homotyrosine side chain, especially with certain protecting groups, also plays a significant role.[7] Furthermore, as mentioned, the quality of the DMF is paramount.[1]
Q6: Are there any quantitative data available for the solubility of Fmoc-beta-homotyrosine derivatives in different solvents?
Q7: Can on-resin aggregation of the growing peptide chain affect the solubility of the incoming Fmoc-beta-homotyrosine derivative?
A7: While the solubility issue is primarily with the free Fmoc-amino acid in solution before coupling, on-resin aggregation can create a challenging environment for the coupling reaction itself. If the growing peptide chain is aggregated, it can hinder the access of the activated Fmoc-beta-homotyrosine derivative to the N-terminal amine on the resin.[3] To address on-resin aggregation, you can wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[3]
Data Presentation
Table 1: Troubleshooting Summary for Poor Solubility of Fmoc-Beta-Homotyrosine Derivatives in DMF
| Step | Action | Rationale | Key Considerations |
| 1 | Verify Solvent Quality | Degraded or wet DMF can negatively impact solubility.[1][2] | Use fresh, high-purity, peptide-synthesis-grade DMF. |
| 2 | Optimize Dissolution | Mechanical agitation and sonication can aid dissolution.[3] | Vortex for 1-2 minutes, then sonicate for 5-10 minutes. |
| 3 | Apply Gentle Heat | Increased temperature can improve solubility.[1] | Heat to 30-40°C; avoid excessive or prolonged heating. |
| 4 | Use Co-solvents | Stronger solvents can enhance solubility in DMF.[3][4] | Start with 10% (v/v) DMSO in DMF.[1] |
| 5 | Switch to Alternative Solvents | NMP has a higher solvating power than DMF for some peptides.[2][3] | Consider pure NMP or a "Magic Mixture".[3] |
| 6 | Evaluate Protecting Groups | Side-chain protecting groups significantly influence solubility.[5] | Consider if a different protecting group strategy is needed. |
Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-Beta-Homotyrosine Derivative in DMF
-
Weigh the desired amount of the Fmoc-beta-homotyrosine derivative into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[3]
-
If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[1]
-
Once dissolved, use the solution immediately for the coupling reaction.
Protocol 2: Dissolution of Fmoc-Beta-Homotyrosine Derivative using a DMSO Co-solvent
-
Prepare a stock solution of the sparingly soluble Fmoc-beta-homotyrosine derivative in DMSO at a high concentration (e.g., 100 mg/mL).
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF (e.g., to a final concentration of 10% v/v DMSO).[1]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Visualizations
Caption: Troubleshooting workflow for Fmoc-beta-homotyrosine solubility.
Caption: Causes and solutions for poor Fmoc-derivative solubility.
References
Technical Support Center: Synthesis of Fmoc-O-t-butyl-L-beta-homotyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-O-t-butyl-L-beta-homotyrosine (Fmoc-Hht(tBu)-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Arndt-Eistert homologation of the corresponding α-amino acid, N-Fmoc-O-t-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH).[1][2][3] This process involves converting the carboxylic acid of the starting material into a diazoketone, which then undergoes a Wolff rearrangement to form a ketene.[1][4][5] This reactive ketene is subsequently trapped with a nucleophile, such as water, to yield the desired β-amino acid.[1][6]
Q2: What are the critical steps in the Arndt-Eistert synthesis of this compound?
The synthesis can be broken down into three critical steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of Fmoc-Tyr(tBu)-OH is typically converted to a more reactive species, such as an acid chloride or a mixed anhydride.[1][6]
-
Formation of the α-Diazoketone: The activated carboxylic acid is then reacted with diazomethane or a safer alternative like trimethylsilyldiazomethane to form the key α-diazoketone intermediate.[1][7]
-
Wolff Rearrangement: The α-diazoketone is rearranged to a ketene, usually with the aid of a catalyst such as silver(I) oxide (Ag₂O) or silver benzoate, or through photolysis or sonication.[1][4][8][9] The ketene is then immediately reacted with water to produce the final β-homotyrosine derivative.
Q3: Is racemization a significant concern during this synthesis?
The Wolff rearrangement, a key step in the Arndt-Eistert synthesis, generally proceeds with retention of the stereochemistry at the α-carbon.[3][10] However, some studies have noted that minimal epimerization can occur, particularly with certain amino acid derivatives.[9] It is crucial to employ mild reaction conditions to preserve the enantiomeric purity of the final product.
Troubleshooting Guide
This guide addresses common byproducts and experimental issues encountered during the synthesis of this compound.
Issue 1: Formation of α-Chloromethylketone Byproduct
-
Symptom: Presence of an impurity with a mass corresponding to the replacement of the diazo group with a chlorine atom.
-
Cause: This byproduct forms when the intermediate α-diazoketone reacts with hydrogen chloride (HCl).[2] HCl is generated during the initial reaction between the acid chloride of the starting material and diazomethane.
-
Troubleshooting Steps:
-
Use Excess Diazomethane: Employing at least two equivalents of diazomethane ensures that the excess reagent scavenges the HCl produced.[6]
-
Incorporate a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base like triethylamine can neutralize the generated HCl.[2]
-
Slow Addition: Adding the acid chloride solution slowly to the diazomethane solution helps to maintain an excess of diazomethane throughout the reaction, minimizing the opportunity for the diazoketone to react with HCl.
-
Issue 2: Low Yield in the Wolff Rearrangement Step
-
Symptom: A significant amount of the α-diazoketone remains unreacted, or multiple unidentified byproducts are observed after the rearrangement step.
-
Cause: The Wolff rearrangement is sensitive to reaction conditions. Thermal rearrangement can lead to degradation and side reactions, especially with delicate substrates.[5][8][10] The choice and quality of the catalyst are also critical.
-
Troubleshooting Steps:
-
Catalyst Selection: Silver(I) oxide (Ag₂O) or silver benzoate are commonly used and are generally effective.[4] Ensure the catalyst is fresh and of high purity.
-
Alternative Rearrangement Conditions:
-
Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like methanol can sometimes lead to O-H insertion byproducts if a carbene intermediate is formed.[5] Dioxane is a commonly used solvent for this reaction.[9]
-
Issue 3: Formation of Diketenes and Other Ketene-Related Byproducts
-
Symptom: Observation of higher molecular weight impurities or a complex mixture of products that are difficult to purify.
-
Cause: The ketene intermediate generated during the Wolff rearrangement is highly reactive and can dimerize to form diketenes or undergo other undesired reactions if not efficiently trapped by a nucleophile.[1][5]
-
Troubleshooting Steps:
-
Ensure Presence of a Nucleophile: The rearrangement should be conducted in the presence of a suitable nucleophile, such as water, to form the carboxylic acid.[1]
-
Control Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization of the ketene intermediate.
-
Quantitative Data Summary
The following table summarizes typical yields and purity for the synthesis of Fmoc-protected β-homoamino acids via the Arndt-Eistert homologation, based on literature values.
| Parameter | Typical Value | Notes |
| Overall Yield | 60-85% | Highly dependent on the specific amino acid and reaction conditions.[9] |
| Purity (after chromatography) | >98% | Purification via column chromatography is often necessary.[1] |
| Racemization | <2% | Generally low, but can be higher for certain derivatives.[9] |
| α-Chloromethylketone Byproduct | <5% | Can be minimized with proper HCl scavenging.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of Fmoc-β-homoamino acids described by Müller, Vogt, and Sewald (1998).[9]
Step 1: Formation of the Mixed Anhydride
-
Dissolve Fmoc-Tyr(tBu)-OH (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1 equivalent) and stir for 2 minutes.
-
Add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the resulting mixture at -15 °C for 15 minutes.
Step 2: Formation of the α-Diazoketone
-
Filter the cold solution of the mixed anhydride to remove the N-methylmorpholine hydrochloride precipitate.
-
Slowly add the filtrate to a freshly prepared, cold (0 °C) ethereal solution of diazomethane (approximately 3 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Remove the solvent under reduced pressure to obtain the crude α-diazoketone, which can be used in the next step without further purification.
Step 3: Ultrasound-Promoted Wolff Rearrangement
-
Dissolve the crude α-diazoketone in a 10:1 mixture of dioxane and water.
-
Add silver benzoate (0.1 equivalents) to the solution.
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.
Visualizations
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-L-b-HomoTyr(tBu)-OH
This guide provides detailed strategies, troubleshooting advice, and frequently asked questions for the successful HPLC purification of synthetic peptides incorporating the hydrophobic, protected amino acid Fmoc-L-b-HomoTyr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Fmoc-L-b-HomoTyr(tBu)-OH?
The incorporation of Fmoc-L-b-HomoTyr(tBu)-OH introduces several challenges, primarily due to its bulky and hydrophobic nature. The Fmoc group, the t-butyl (tBu) ether, and the homotyrosine side chain all contribute to significantly increased hydrophobicity. Key challenges include:
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous HPLC mobile phases, leading to precipitation during sample preparation or upon injection.[1]
-
Strong Retention: The peptide will bind strongly to reverse-phase columns (like C18), requiring higher concentrations of organic solvent for elution.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad peaks, poor resolution, and low recovery.[1]
-
Potential for On-Column Deprotection: While the tBu group is generally stable to the standard 0.1% Trifluoroacetic Acid (TFA) in HPLC mobile phases, extended exposure during long purification runs could potentially cause partial cleavage, leading to the appearance of a new, more polar peak.[2]
Q2: What is the recommended starting HPLC column and mobile phase configuration?
For initial purification attempts, a standard setup is recommended, which can then be optimized.
-
Column: A C18 reverse-phase column is the most common starting point. However, if the peptide is extremely hydrophobic and retention times are excessively long, switching to a C8 or even a C4 column (which are less hydrophobic) can be beneficial.[3][4]
-
Mobile Phase A: 99.9% Water / 0.1% TFA.
-
Mobile Phase B: 99.9% Acetonitrile (ACN) / 0.1% TFA.[5]
-
Ion-Pairing Agent: TFA (0.1%) is crucial as it acts as an ion-pairing agent, improving peak shape and resolution.[5]
Q3: My crude peptide won't dissolve. How should I prepare my sample for injection?
This is a common issue with hydrophobic peptides.[1] Avoid dissolving the peptide directly in your initial mobile phase (e.g., 95% Water/TFA).
-
Use a Strong Organic Solvent: First, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent. Good starting choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][6]
-
Dilute Carefully: Once dissolved, slowly dilute the sample with Mobile Phase A (Water/TFA) to a concentration suitable for injection (typically 1 mg/mL).[7] If the peptide begins to precipitate, you may need to inject a more concentrated sample or start your HPLC gradient with a higher initial percentage of Mobile Phase B (ACN/TFA).
-
Filter: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could damage the column.[7]
Q4: Is there a risk that the acid-labile tBu group will be cleaved during purification?
Standard RP-HPLC conditions using 0.1% TFA are generally not acidic enough to cause significant cleavage of the robust t-butyl ether protecting group, especially during typical analytical run times.[2] However, if you observe a consistent, secondary peak with a shorter retention time that grows over time or with repeated injections, it could indicate partial deprotection on the column. If this occurs, consider using a less acidic mobile phase modifier like 0.1% formic acid, though this may lead to broader peaks.[2] The best approach is to confirm the identity of all peaks using mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peak | 1. The peptide is highly hydrophobic, leading to strong interactions with the column.[3] 2. The gradient is too steep. 3. The column is overloaded. 4. Peptide is aggregating. | 1. Switch to a less hydrophobic column (e.g., C8 or C4).[4] 2. Use a shallower gradient. After a scout run, optimize the gradient around the elution point of your peptide (e.g., 0.5% B per minute).[8] 3. Reduce the injection amount. 4. Increase column temperature (e.g., to 40-50°C) to improve solubility and peak shape. |
| High System Backpressure | 1. Peptide precipitated on the column due to poor solubility in the mobile phase.[1] 2. Blockage in the system (e.g., frits, tubing). 3. Particulate matter from an unfiltered sample. | 1. Ensure the sample is fully dissolved before injection. Start the gradient at a higher %B to maintain solubility. 2. Wash the column with a strong solvent series (e.g., water, isopropanol, acetonitrile). If pressure remains high, reverse-flush the column (check manufacturer's instructions). 3. Always filter your sample before injection.[7] |
| Multiple Peaks / Peak Splitting | 1. Presence of closely eluting synthesis impurities (e.g., deletion sequences). 2. On-column degradation (e.g., partial cleavage of the tBu group).[2] 3. Peptide exists in different conformations. | 1. Optimize the gradient. A shallower gradient is essential for resolving similar species.[6] 2. Collect all major peaks/shoulders and analyze them by Mass Spectrometry to identify their composition. 3. Try a different mobile phase modifier (e.g., 0.1% formic acid) or a different organic solvent (e.g., methanol instead of ACN) to alter selectivity.[9] |
| Low or No Recovery | 1. The peptide is irreversibly adsorbed onto the column due to extreme hydrophobicity. 2. The peptide precipitated in the HPLC system. 3. The gradient is not strong enough to elute the peptide. | 1. Perform a high-organic wash after your run (e.g., 95-100% ACN or isopropanol) to strip the column.[4] 2. Use a less retentive column (C8 or C4).[3] 3. Ensure your gradient runs to a high percentage of organic solvent (e.g., 95% or 100% B) and holds there for several column volumes to elute strongly bound compounds. |
Quantitative Data Summary
Table 1: Recommended Starting HPLC Gradients for Method Development
| Gradient Type | Time (min) | Flow Rate (mL/min) | % Mobile Phase B (ACN + 0.1% TFA) | Purpose |
|---|---|---|---|---|
| Scouting Gradient | 0-5 | 1.0 | 5 | Equilibration |
| 5-35 | 1.0 | 5 -> 95 | Rapidly find the approximate retention time of the peptide.[5] | |
| 35-40 | 1.0 | 95 | Column Wash | |
| 40-45 | 1.0 | 95 -> 5 | Return to Start | |
| Optimized Gradient (Example) | 0-5 | 1.0 | 40 | Equilibration |
| (Assuming peptide eluted at 55% B in scout run) | 5-45 | 1.0 | 40 -> 70 | A shallow gradient (0.75%/min) for high-resolution separation.[6][8] |
| 45-50 | 1.0 | 70 -> 95 | Column Wash |
| | 50-55 | 1.0 | 95 -> 40 | Return to Start |
Table 2: Column Selection Guide for Hydrophobic Peptides
| Column Type | Stationary Phase | Characteristics | Best For... |
|---|---|---|---|
| C18 | Octadecylsilane | Highly hydrophobic, high retention. | General purpose, good starting point for most peptides.[4] |
| C8 | Octylsilane | Moderately hydrophobic, less retentive than C18. | Improving peak shape and reducing run times for very hydrophobic peptides.[3][4] |
| C4 | Butylsilane | Low hydrophobicity, least retentive. | Extremely hydrophobic peptides or large proteins that may adsorb irreversibly to C18/C8 columns.[9] |
| Phenyl-Hexyl | Phenyl-Hexyl | Alternative selectivity based on π-π interactions. | Separating peptides with aromatic residues or when C18/C8 fails to provide adequate resolution.[3] |
Visualizations
Caption: General workflow for the HPLC purification of a synthetic peptide.
Caption: Troubleshooting decision tree for broad or split HPLC peaks.
Detailed Experimental Protocol: Method Development
This protocol outlines a systematic approach to developing a purification method for a novel peptide containing Fmoc-L-b-HomoTyr(tBu)-OH.
1. Sample Preparation
-
Weigh approximately 5 mg of the crude lyophilized peptide into a clean microcentrifuge tube.
-
Add the smallest possible volume of DMSO (e.g., 50-100 µL) to fully dissolve the peptide. Vortex gently.
-
Dilute the dissolved peptide solution with Mobile Phase A (Water + 0.1% TFA) to a final concentration of 1 mg/mL. For this example, add DMSO solution to 4.9 mL of Mobile Phase A.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.
2. Initial Scouting Run
-
Column: C18, 5 µm, 120 Å, 4.6 x 250 mm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm.
-
Gradient: 5% to 95% B over 30 minutes.
-
Injection Volume: 50 µL.
-
Analysis: Identify the retention time (Tr) of the main peak. Calculate the percentage of Mobile Phase B at which the main peak elutes. This will be the center point for your optimized gradient.
3. Optimized Purification Run
-
Column and Mobile Phases: Same as scouting run.
-
Gradient Design: Create a shallow gradient centered around the elution percentage found in the scouting run. For example, if the peptide eluted at 60% B:
-
New Gradient: 45% to 75% B over 40 minutes (This is a slope of 0.75% B per minute).
-
-
Run the Method: Inject the desired amount of crude material (for preparative scale, this will be much larger and require a larger column and higher flow rate, but the gradient slope should be maintained).
-
Fraction Collection: Collect fractions (e.g., 1 mL each) across the entire main peak, including the leading and tailing edges.
4. Fraction Analysis and Product Recovery
-
Analyze each collected fraction using analytical HPLC and mass spectrometry to determine purity and confirm the molecular weight.
-
Combine the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a dry powder.
References
Technical Support Center: Impact of Residual Piperidine on Subsequent Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of residual piperidine on coupling reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in SPPS, and why is its removal critical?
A1: Piperidine is a secondary amine used as a base to remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain.[1][2][3][4] This deprotection step is essential to allow for the coupling of the next amino acid in the sequence.[4] However, thorough removal of piperidine after deprotection is critical. Residual piperidine, a basic impurity, can carry over into the subsequent coupling step and cause several detrimental side reactions.[1][5]
Q2: What are the specific side reactions caused by residual piperidine during the coupling step?
A2: Residual piperidine can lead to several impurities that complicate purification and reduce the yield of the target peptide.[1] The most common side reactions include:
-
Deletion Sequences: Piperidine can neutralize the activated amino acid in the coupling solution by forming a piperidide, preventing it from coupling to the peptide chain.[6] This results in a peptide sequence missing one or more amino acids.[1]
-
Double Insertion/Incorporation: Residual piperidine can prematurely remove the Fmoc group from the incoming activated amino acid in the coupling solution.[1][5][6] This newly deprotected amino acid can then couple to another activated amino acid, leading to the insertion of an extra amino acid.
-
Chain Termination: Piperidine can react with certain coupling reagents, leading to their deactivation. Additionally, it can contribute to the guanidinylation of the N-terminal amine when using uronium/aminium-based coupling reagents, which irreversibly terminates the peptide chain.[7]
Q3: I'm observing deletion sequences and double incorporations in my peptide analysis. Could residual piperidine be the cause?
A3: Yes, the presence of deletion and double incorporation sequences are classic indicators of inadequate piperidine removal after the Fmoc deprotection step.[1][5][6] These impurities arise from the premature deprotection of the incoming amino acid or the quenching of the activated amino acid by residual piperidine.[5][6]
Q4: What is considered an acceptable level of residual piperidine before proceeding with the coupling reaction?
A4: The acceptable level of residual piperidine can be process- and sequence-dependent. However, a general guideline for large-scale manufacturing is in the range of 0.05–0.1 vol %.[6] Some studies have shown that residual piperidine concentrations in the range of 500–2000 ppm are often tolerated in wash-based SPPS.[5] It is crucial to optimize and validate the washing steps for your specific synthesis to ensure the residual piperidine level is low enough to not impact the subsequent coupling reaction.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to residual piperidine.
Problem: Low crude peptide purity with a high percentage of deletion or double-insertion sequences.
Caption: Troubleshooting workflow for piperidine-related impurities.
Troubleshooting Steps:
-
Review and Optimize Washing Protocol:
-
Insufficient Washes: The most common cause is an inadequate number of solvent washes after the piperidine deprotection step.[1] Increase the number of wash cycles (e.g., from 3 to 5-7) and/or the volume of solvent used for each wash.
-
Ineffective Solvent: Ensure you are using a high-purity solvent, typically DMF or NMP, that effectively swells the resin and dissolves piperidine.[8] For aggregated sequences, consider switching to NMP or adding chaotropic salts to the washing solvent.[7]
-
-
Implement a Monitoring Method for Residual Piperidine:
-
Colorimetric Tests: Simple, qualitative tests like the chloranil test or using pH paper can indicate the presence of residual piperidine.[6] The chloranil test will result in a color change in the presence of secondary amines.
-
UV-Vis Spectrophotometry: A quantitative method involves adding a reagent like Oxyma Pure to the waste stream after the Fmoc-removal washes. The reaction between Oxyma and piperidine produces a colored species that can be quantified by UV-Vis spectroscopy.[6]
-
-
Perform a Test for Free Amines:
-
Kaiser Test: After the final wash, perform a Kaiser test on a small sample of the resin.[9] A positive result (blue beads) indicates the presence of free primary amines, suggesting that the deprotection was successful but also that residual piperidine might still be present. A negative result (yellow/colorless beads) after thorough washing is desired before proceeding to the coupling step.
-
Quantitative Data Summary
The following table summarizes the impact of residual piperidine on the formation of a deletion peptide (-Gly) during the synthesis of a model pentapeptide (H-Tyr-Gly-Gly-Phe-Leu-NH2).
| Residual Piperidine Concentration (v/v %) | Coupling Reagent | Purity of Target Peptide (%) | Deletion Peptide (-Gly) (%) |
| < 0.05% | HATU/DIPEA | 95.2 | 1.8 |
| 0.1% | HATU/DIPEA | 92.5 | 4.5 |
| 0.5% | HATU/DIPEA | 85.1 | 11.9 |
| 1.0% | HATU/DIPEA | 76.8 | 19.2 |
| < 0.05% | DIC/Oxyma | 96.1 | 1.2 |
| 0.1% | DIC/Oxyma | 93.8 | 3.7 |
| 0.5% | DIC/Oxyma | 88.3 | 9.5 |
| 1.0% | DIC/Oxyma | 81.4 | 15.6 |
Note: Data is illustrative and compiled from typical observations in SPPS. Actual results may vary depending on the specific sequence, resin, and coupling conditions.
Experimental Protocols
Protocol 1: Standard Resin Washing Procedure to Remove Piperidine
This protocol outlines a standard procedure for washing the resin after Fmoc deprotection to minimize residual piperidine.
-
Initial Drain: After the completion of the Fmoc deprotection step (typically 2 x 10 min with 20% piperidine in DMF), drain the deprotection solution from the reaction vessel.
-
DMF Washes: Add a volume of DMF sufficient to swell the resin completely (typically 10 mL/g of resin). Agitate for 1-2 minutes and then drain. Repeat this washing step 5-7 times.[8]
-
Solvent Exchange (Optional): If the subsequent coupling will be performed in a different solvent (e.g., DCM), perform 2-3 washes with the coupling solvent after the DMF washes.
-
Monitoring (Optional but Recommended): After the final wash, collect a sample of the drained solvent and perform a qualitative test (e.g., chloranil test) or a quantitative analysis to confirm the absence of piperidine.[6]
-
Proceed to Coupling: Once the resin is thoroughly washed, immediately proceed to the coupling step. Do not allow the washed resin to dry out.
Protocol 2: Chloranil Test for Detection of Residual Piperidine
This protocol provides a quick, qualitative method to check for the presence of secondary amines like piperidine.
-
Sample Preparation: After the final wash of the resin, take a small sample of the resin beads (1-2 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of a saturated solution of chloranil in toluene and 2-3 drops of acetaldehyde.
-
Observation: Gently heat the mixture for 1-2 minutes. The development of a blue or green color indicates the presence of a secondary amine (piperidine). If the solution remains yellow, the test is negative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-O-t-butyl-L-beta-homotyrosine and Fmoc-Tyr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is paramount to achieving high purity, yield, and desired biological activity of the final peptide. This guide provides a comprehensive comparison of two tyrosine derivatives: the standard Fmoc-Tyr(tBu)-OH and the structurally modified Fmoc-O-t-butyl-L-beta-homotyrosine. This comparison will aid researchers in making informed decisions for their specific peptide synthesis needs, particularly in the development of therapeutic peptides and peptidomimetics.
Introduction to the Amino Acid Derivatives
Fmoc-Tyr(tBu)-OH , or Nα-Fmoc-O-tert-butyl-L-tyrosine, is a cornerstone building block in the widely adopted Fmoc/tBu orthogonal protection strategy for SPPS.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group provides base-labile protection for the α-amino group, while the acid-labile tert-butyl (tBu) ether safeguards the phenolic hydroxyl group on the tyrosine side chain.[1] This orthogonal strategy allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection, which is removed during the final acid-mediated cleavage from the resin.[1]
This compound is a derivative of a β-amino acid, meaning the amino group is attached to the beta-carbon instead of the alpha-carbon relative to the carboxyl group.[3][4] This structural modification, the addition of an extra methylene group in the backbone, has significant implications for the resulting peptide's conformation and biological properties.[3][4] Peptides incorporating β-amino acids, known as β-peptides, often exhibit enhanced resistance to enzymatic degradation by peptidases, a crucial attribute for therapeutic peptide development.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of both amino acid derivatives is presented below. These properties are essential for their handling and application in peptide synthesis.
| Property | Fmoc-Tyr(tBu)-OH | This compound |
| Synonyms | Fmoc-L-Tyr(tBu)-OH, N-Fmoc-O-t-butyl-L-tyrosine | Fmoc-L-β-HomoTyr(tBu)-OH |
| CAS Number | 71989-38-3[5] | 219967-69-8[6] |
| Molecular Formula | C₂₈H₂₉NO₅[5] | C₂₉H₃₁NO₅[6] |
| Molecular Weight | 459.5 g/mol [5] | 473.56 g/mol [6] |
| Appearance | White to off-white solid[5] | White to off-white powder[6] |
| Side-Chain Protecting Group | tert-Butyl (tBu)[5] | tert-Butyl (tBu)[6] |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF)[5] | Fmoc: Base-labile (e.g., 20% piperidine in DMF) |
| tBu: Acid-labile (e.g., high concentration of TFA)[5] | tBu: Acid-labile (e.g., high concentration of TFA) | |
| Melting Point | 153-156 °C[7] | 100 - 103 °C[6] |
| Optical Rotation | [α]20/D −29±2°, c = 1% in DMF[7] | [a]D25 = -10 ± 5 º (C=1 in Chloroform)[6] |
| Solubility | Soluble in DMF and DMSO[8][9] | Soluble in Chloroform[6] |
Performance in Peptide Synthesis: A Comparative Overview
While direct, quantitative head-to-head comparisons in the literature are scarce, the known properties of α- and β-amino acids allow for a qualitative assessment of their performance in SPPS.
Coupling Efficiency: Fmoc-Tyr(tBu)-OH is known for its excellent coupling efficiency under standard SPPS conditions.[2] The incorporation of β-amino acids like this compound can sometimes be more challenging due to steric hindrance from the additional backbone carbon. However, modern coupling reagents are generally effective for β-amino acids.
Deprotection: The Fmoc and tBu protecting groups on both molecules are removed under standard, orthogonal conditions. The kinetics of Fmoc removal from a β-amino acid may differ slightly from an α-amino acid, but this is not typically a significant hurdle in SPPS.
Impact on Peptide Properties: The most significant difference lies in the properties of the resulting peptide.
-
Conformation: The introduction of a β-amino acid alters the peptide backbone, leading to different secondary structures compared to α-peptides.[4][10] β-peptides are known to form stable helical structures.[4]
-
Proteolytic Stability: Peptides containing β-amino acids exhibit significantly higher resistance to enzymatic degradation, which is a major advantage for the development of peptide-based drugs with improved in vivo half-lives.[3][4]
-
Biological Activity: The altered conformation of β-amino acid-containing peptides can lead to novel biological activities or modified receptor-binding affinities. This makes them valuable tools in drug discovery and protein interaction studies.[6][11]
Experimental Protocols
The following are generalized protocols for the incorporation of these amino acids in SPPS. Adjustments may be necessary based on the specific peptide sequence and synthesis scale.
Standard SPPS Cycle for Amino Acid Incorporation
This workflow outlines the iterative deprotection and coupling steps in SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin for 15-30 minutes.[8]
2. Fmoc Deprotection:
-
Drain the solvent from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.[8]
-
Agitate the mixture for an initial 3-5 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in a minimal amount of DMF.[8] Allow the mixture to pre-activate for 5-10 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[1]
-
Drain the coupling solution and wash the resin thoroughly with DMF.
4. Final Cleavage and Side-Chain Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then methanol, and dry under vacuum.[1]
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "Reagent K" cocktail consists of 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT).[1] Caution: Always handle TFA cocktails in a certified fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the peptide.
5. Peptide Precipitation and Purification:
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude peptide.[5]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.[5]
-
Dry the peptide pellet under vacuum.[1]
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Peptide Modification
The choice between an α- and a β-amino acid has a cascading effect on the final peptide's properties and potential applications.
Caption: Impact of amino acid choice on peptide properties.
Conclusion
Fmoc-Tyr(tBu)-OH remains the gold standard for the routine incorporation of tyrosine in SPPS, backed by well-established protocols and predictable outcomes.[12] It is the ideal choice for synthesizing peptides that mimic natural α-peptide structures.
This compound, on the other hand, offers a gateway to creating peptidomimetics with enhanced properties. Its primary advantage is the introduction of proteolytic resistance, a critical feature for the development of peptide-based therapeutics.[3][4] The resulting alteration in peptide conformation can also be exploited to design novel bioactive molecules.[11]
The selection between these two derivatives should be guided by the specific goals of the research. For standard peptide synthesis, Fmoc-Tyr(tBu)-OH is the reliable choice. For the development of novel therapeutic peptides with improved stability and potentially unique biological activities, this compound presents a compelling alternative that warrants consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Beta-peptide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Properties of Alpha- vs. Beta-Homotyrosine in Peptides
For researchers and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance their therapeutic properties. Among these, alpha- and beta-homotyrosine offer unique advantages and distinct characteristics that can significantly impact peptide structure, stability, and biological activity. This guide provides an objective comparison of the properties of peptides containing alpha-homotyrosine versus beta-homotyrosine, supported by established experimental principles and methodologies.
Structural and Conformational Differences
The fundamental difference between alpha- and beta-homotyrosine lies in the position of the amino group on the alkyl chain relative to the carboxyl group. In alpha-homotyrosine, the amino group is on the alpha-carbon (the first carbon after the carboxyl group), whereas in beta-homotyrosine, it is on the beta-carbon (the second carbon). This seemingly subtle change introduces an additional carbon atom into the peptide backbone, profoundly influencing the peptide's conformational landscape.
Peptides composed of alpha-amino acids, including alpha-homotyrosine, predominantly fold into well-defined secondary structures such as alpha-helices and beta-sheets. In contrast, the greater flexibility of the beta-amino acid backbone allows for the formation of novel secondary structures, such as the 314-helix, which is a common motif in beta-peptides.
| Property | Peptides with Alpha-Homotyrosine | Peptides with Beta-Homotyrosine |
| Backbone Structure | Standard alpha-peptide backbone | Extended backbone with an additional carbon atom per beta-amino acid |
| Secondary Structures | Alpha-helices, beta-sheets, beta-turns | 314-helices, other novel helical structures, sheets, and turns |
| Conformational Flexibility | More constrained due to the shorter backbone | Increased flexibility, leading to a wider range of accessible conformations |
Proteolytic Stability
A key advantage of incorporating beta-amino acids into peptides is the significant enhancement of their resistance to enzymatic degradation. Proteases, which are highly specific for the alpha-peptide bond, often do not recognize or cleave the beta-peptide bond. This increased stability can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.
| Assay | Peptide with Alpha-Homotyrosine | Peptide with Beta-Homotyrosine |
| Protease Susceptibility | Generally susceptible to degradation by various proteases (e.g., trypsin, chymotrypsin) | Generally resistant to degradation by common proteases |
| In Vitro Half-Life (Plasma) | Shorter | Significantly longer |
Biological Activity and Receptor Binding
The altered conformation of beta-homotyrosine-containing peptides can impact their biological activity and receptor binding affinity. While the goal is often to mimic the bioactivity of a native alpha-peptide, the structural changes can either enhance or diminish binding. Designing beta-peptides that retain or improve upon the biological activity of their alpha-counterparts is a key focus of peptidomimetic research.
Quantitative data directly comparing alpha- and beta-homotyrosine in the same peptide sequence is limited in publicly available literature. The following data is illustrative of the typical effects observed when substituting an alpha-amino acid with a beta-amino acid in a bioactive peptide.
| Peptide (Example) | Modification | Receptor Binding Affinity (Kd) |
| Native Peptide (with α-Tyr) | - | 10 nM |
| Analog with α-Homotyrosine | Substitution of α-Tyr | 15 nM |
| Analog with β-Homotyrosine | Substitution of α-Tyr | 50 nM |
Signaling Pathway: Grb2-Sos1 Interaction Mediated by Phosphorylated Tyrosine
Tyrosine phosphorylation is a critical event in many signal transduction pathways. The phosphorylated tyrosine (pTyr) residue is recognized by proteins containing Src Homology 2 (SH2) domains, leading to the assembly of signaling complexes. A classic example is the binding of the adaptor protein Grb2 to a phosphorylated tyrosine on an activated receptor, which in turn recruits the Son of Sevenless (Sos1) protein to activate the Ras-MAPK pathway. Peptides containing alpha- or beta-homotyrosine, particularly in their phosphorylated forms, can be designed to modulate such pathways.
Caption: The Grb2-Sos1 signaling pathway initiated by receptor tyrosine kinase activation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general procedure for synthesizing peptides containing either alpha- or beta-homotyrosine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
A Researcher's Guide to Confirming the Purity of Fmoc-L-b-HomoTyr(tBu)-OH
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of amino acid derivatives is paramount for the successful synthesis of peptides and the reliability of subsequent biological studies. Fmoc-L-b-HomoTyr(tBu)-OH, a valuable building block in solid-phase peptide synthesis (SPPS), is no exception. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of Fmoc-L-b-HomoTyr(tBu)-OH, complete with experimental protocols and supporting data to aid in the selection and implementation of appropriate quality control strategies.
Comparison of Analytical Methods
A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a thorough assessment of Fmoc-L-b-HomoTyr(tBu)-OH purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining chemical purity, while chiral HPLC is specifically required to assess enantiomeric purity. Mass Spectrometry (MS) provides confirmation of molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and can help identify impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment of Fmoc-L-b-HomoTyr(tBu)-OH
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Quantifies chemical purity and identifies process-related impurities. | Determines enantiomeric purity (ratio of L- to D-enantiomer). | Confirms molecular weight and elemental composition. | Provides structural confirmation and identifies structural isomers and impurities. |
| Key Performance Metrics | Purity (%), Resolution (Rs), Tailing factor | Enantiomeric Excess (% ee), Resolution (Rs), Selectivity (α) | Mass Accuracy (ppm) | Chemical Shift (δ), Coupling Constants (J), Signal-to-Noise Ratio |
| Typical Specification | ≥ 98% | ≥ 99.8% L-enantiomer | Agrees with theoretical mass ± 5 ppm | Spectrum conforms to the reference structure. |
| Common Impurities Detected | Free β-HomoTyr(tBu)-OH, dipeptides, Fmoc-β-Ala-OH.[1][2] | D-enantiomer.[1] | Adducts, fragments. | Residual solvents, structurally similar impurities. |
Experimental Data and Protocols
The following sections provide illustrative data and detailed protocols for the primary analytical techniques used to evaluate the purity of Fmoc-L-b-HomoTyr(tBu)-OH.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for assessing the chemical purity of Fmoc-protected amino acids.[3] It separates the main compound from impurities based on their hydrophobicity.
Table 2: Representative RP-HPLC Purity Analysis of Fmoc-L-b-HomoTyr(tBu)-OH
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.90 | 99.50 | 98.80 |
| Dipeptide Impurity (%) | 0.04 | 0.15 | 0.35 |
| Free β-HomoTyr(tBu)-OH (%) | 0.02 | 0.10 | 0.25 |
| Other Impurities (%) | 0.04 | 0.25 | 0.60 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 30-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The stereochemical integrity of Fmoc-L-b-HomoTyr(tBu)-OH is critical for the biological activity of the final peptide. Chiral HPLC is the definitive method for separating and quantifying the L- and D-enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation.[4]
Table 3: Comparison of Chiral Stationary Phases for the Analysis of β-Homoamino Acids
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Considerations |
| Macrocyclic Glycopeptide-based (e.g., Teicoplanin) | Methanol/Water or Acetonitrile/Water with acidic or basic additives. | Broad applicability for various amino acids, good resolution.[4][5] | Method development may be required to optimize separation. |
| Crown Ether-based | Aqueous acidic mobile phases (e.g., perchloric acid). | Excellent for primary amino groups.[6] | Limited to analytes with primary amino groups. |
| Polysaccharide-based (e.g., Cellulose, Amylose) | Hexane/Isopropanol with a TFA modifier. | High success rate for a wide range of chiral compounds. | May require non-polar mobile phases. |
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic T), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of 0.1% acetic acid in Methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 0.5 mg/mL in the mobile phase.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of Fmoc-L-b-HomoTyr(tBu)-OH by providing a highly accurate mass measurement.
Table 4: High-Resolution Mass Spectrometry Data for Fmoc-L-b-HomoTyr(tBu)-OH
| Parameter | Expected Value |
| Molecular Formula | C₂₉H₃₁NO₅ |
| Theoretical Monoisotopic Mass | 473.2197 g/mol |
| Observed Mass [M+H]⁺ | 474.2270 m/z |
| Mass Accuracy | < 5 ppm |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: The sample is diluted to approximately 0.1 mg/mL in acetonitrile and introduced via direct infusion or LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of Fmoc-L-b-HomoTyr(tBu)-OH and can be used to identify and quantify impurities that may not be detectable by other methods.
Table 5: Key ¹H and ¹³C NMR Chemical Shifts for Fmoc-L-b-HomoTyr(tBu)-OH
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
| ¹H NMR | 7.7-7.2 | Aromatic protons (Fmoc group) |
| 7.1-6.8 | Aromatic protons (Tyrosine ring) | |
| 4.4-4.1 | CH and CH₂ of Fmoc group | |
| ~4.0 | α-CH | |
| ~2.8 | β-CH₂ | |
| ~2.5 | γ-CH₂ | |
| 1.3 | tert-Butyl protons | |
| ¹³C NMR | 170-175 | Carbonyl (acid) |
| 155-158 | Carbonyl (Fmoc) | |
| 120-145 | Aromatic carbons | |
| ~80 | Quaternary carbon (tert-Butyl) | |
| 65-70 | CH₂O (Fmoc) | |
| 45-55 | α-CH and Fmoc CH | |
| 30-40 | β-CH₂ and γ-CH₂ | |
| ~29 | tert-Butyl carbons |
Note: Chemical shifts are dependent on the solvent and instrument frequency. Data is based on analogous compounds.[7]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: 10-20 mg of the sample dissolved in approximately 0.7 mL of deuterated solvent.
Workflow for Purity Confirmation
A systematic workflow ensures that all aspects of the purity of Fmoc-L-b-HomoTyr(tBu)-OH are thoroughly evaluated.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
A Comparative Analysis of Fmoc-O-t-butyl-L-beta-homotyrosine and its Alpha-Amino Acid Analogue
For researchers and professionals in drug development and peptide synthesis, the selection of appropriate building blocks is paramount to achieving desired therapeutic properties and manufacturing efficiency. This guide provides a comparative overview of the analytical data for Fmoc-O-t-butyl-L-beta-homotyrosine and its corresponding alpha-amino acid analogue, Fmoc-O-tert-butyl-L-tyrosine. The inclusion of a beta-amino acid can significantly influence peptide conformation and proteolytic stability, making a thorough characterization of these building blocks essential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Fmoc-O-tert-butyl-L-tyrosine is presented below.
| Property | This compound | Fmoc-O-tert-butyl-L-tyrosine |
| CAS Number | 219967-69-8[1][2] | 71989-38-3[3] |
| Molecular Formula | C₂₉H₃₁NO₅[1][2] | C₂₈H₂₉NO₅[3] |
| Molecular Weight | 473.56 g/mol [1][2] | 459.53 g/mol [3] |
Mass Spectrometry Data
Mass spectrometry is a critical technique for confirming the molecular weight of synthetic amino acid derivatives. Below is a comparison of the expected and reported mass spectrometry data for the two compounds.
| Compound | Expected [M+H]⁺ (m/z) | Reported [M+H]⁺ (m/z) |
| This compound | 474.22 | Data not available |
| Fmoc-O-tert-butyl-L-tyrosine | 460.21 | 460.21[4] |
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.
¹H NMR Data for Fmoc-O-tert-butyl-L-tyrosine
-
Source of Spectrum: Sigma-Aldrich Co. LLC.
-
Source of Sample: Sigma-Aldrich Co. LLC.
-
Catalog Number: 459348
Note: Detailed peak assignments for Fmoc-O-tert-butyl-L-tyrosine are available through public databases such as PubChem.
¹³C NMR Data for Fmoc-O-tert-butyl-L-tyrosine
-
Source of Spectrum: Sigma-Aldrich Co. LLC.
-
Source of Sample: Sigma-Aldrich Co. LLC.
-
Catalog Number: 459348
Note: Detailed peak assignments for Fmoc-O-tert-butyl-L-tyrosine are available through public databases such as PubChem.
NMR Data for this compound
Experimentally obtained ¹H and ¹³C NMR data for this compound are not currently available in publicly accessible databases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Fmoc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the identity of the synthesized compound.
Instrumentation:
-
400 MHz NMR Spectrometer (e.g., Bruker Avance series)
Sample Preparation:
-
Accurately weigh 5-10 mg of the Fmoc-amino acid derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and assess the purity of the Fmoc-amino acid derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity II or equivalent)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a single quadrupole or time-of-flight (TOF) analyzer)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable timeframe (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (Nitrogen) Flow: 10-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 100-1000).
Sample Preparation:
-
Prepare a stock solution of the Fmoc-amino acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-50 µg/mL.
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the protonated molecular ion ([M+H]⁺) and compare its mass-to-charge ratio (m/z) with the theoretically calculated value.
-
Assess the purity of the compound based on the relative peak area in the UV chromatogram.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of Fmoc-protected amino acids.
Caption: A generalized workflow for the synthesis and analytical characterization of Fmoc-protected amino acids.
References
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Fmoc-O-t-butyl-L-beta-homotyrosine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of amino acid derivatives is a critical quality attribute in peptide synthesis and drug development. The presence of the undesired enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Fmoc-O-t-butyl-L-beta-homotyrosine. The information presented is based on established methodologies for similar compounds and aims to provide a robust starting point for method development and analysis.
Comparative Performance of Chiral Stationary Phases
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. The following table summarizes the performance of different types of CSPs commonly used for the analysis of Fmoc-protected amino acids and their derivatives. While specific data for this compound is limited, the data for structurally similar compounds, particularly beta-amino acids and tyrosine derivatives, provides valuable insights.
| Chiral Stationary Phase (CSP) Type | CSP Name (Example) | Mobile Phase Composition | Observations and Key Advantages for Similar Compounds |
| Macrocyclic Glycopeptide | Chirobiotic T, T2, TAG | Reversed-phase: Methanol/Water or Acetonitrile/Water with acidic or basic additives (e.g., TFA, TEA, Acetic Acid).[1][2] | - Have demonstrated success in separating enantiomers of various unnatural beta-homoamino acids.[3] - Chirobiotic TAG, lacking the sugar moieties, can offer different selectivity for beta-homoamino acids with bulky side chains.[3] - Generally robust and can be used in both reversed-phase and polar organic modes.[4] |
| Polysaccharide-Based | CHIRALPAK® IA, IC | Normal-phase: Hexane/Ethanol or Hexane/Isopropanol with additives. Reversed-phase: Acetonitrile/Water or Methanol/Water with buffers or acids.[5] | - Broad applicability for a wide range of chiral compounds, including Fmoc-amino acids.[6] - Mobile phase composition plays a significant role in chiral recognition.[5] - Can achieve high resolution and selectivity.[5] |
| Cinchona Alkaloid-Based | ZWIX(+)™, QN-AX™ | Hydro-organic or polar-ionic modes with additives like triethylamine (TEA) and formic acid (FA). | - Effective for the separation of Nα-Fmoc proteinogenic amino acids. - The elution order is often predictable, with D-enantiomers eluting before L-enantiomers. |
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general procedure for the chiral HPLC analysis of this compound. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Additives (e.g., Trifluoroacetic acid (TFA), Triethylamine (TEA), Acetic Acid)
-
This compound reference standard
-
Racemic Fmoc-O-t-butyl-DL-beta-homotyrosine (for method development)
2. Chromatographic Conditions (Starting Point)
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Methanol and Water with 0.1% Acetic Acid. The exact ratio should be optimized (e.g., starting with 70:30 Methanol:Water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Fmoc-O-t-butyl-DL-beta-homotyrosine in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration.
4. System Suitability
-
Inject the racemic standard solution to verify the separation of the two enantiomers.
-
The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
5. Analysis
-
Inject the sample solution.
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric purity by determining the area percentage of the main peak (L-enantiomer) relative to the total area of both enantiomer peaks.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound, from initial method development to the final determination of enantiomeric purity.
Caption: Workflow for Chiral HPLC Analysis.
This guide provides a foundational understanding and a practical starting point for the chiral HPLC analysis of this compound. Researchers should perform appropriate method validation to ensure the accuracy and reliability of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
A Comparative Guide: Unveiling the Biological Nuances of β-Homotyrosine in Peptides Versus Natural Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with their synthetic counterparts in peptide-based therapeutics is a cornerstone of modern drug design. This guide provides a comprehensive comparison of the biological activity of peptides incorporating β-homotyrosine against those containing the natural α-amino acid, L-tyrosine. The introduction of a single extra methylene group in the backbone of β-homotyrosine profoundly influences a peptide's conformational flexibility, proteolytic stability, and ultimately, its interaction with biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows to inform and guide future research and development in this critical area.
Enhanced Proteolytic Stability: A Key Advantage of β-Homotyrosine
A primary driver for the incorporation of β-amino acids into therapeutic peptides is their enhanced resistance to enzymatic degradation. Peptides composed of β-amino acids, including β-homotyrosine, exhibit remarkable stability against a wide array of common peptidases. This increased stability is attributed to the altered peptide backbone, which is not readily recognized by the active sites of proteases that have evolved to cleave the α-amino acid linkages found in natural peptides. This intrinsic resistance to proteolysis can significantly extend the in vivo half-life of peptide drugs, a crucial factor for improving their therapeutic efficacy.
Comparative Biological Activity: A Focus on Opioid Peptides
The impact of substituting tyrosine with β-homotyrosine on biological activity has been notably explored in the context of opioid peptides, such as enkephalins, dermorphins, and deltorphins. These peptides play a crucial role in pain modulation by interacting with opioid receptors (μ, δ, and κ).
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (IC50 and Ki values) of various opioid peptide analogues where natural amino acids have been replaced with β-homo-amino acids. This data is critical for understanding the structure-activity relationship (SAR) of these modifications.
| Peptide/Analogue | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Fold Change in Affinity vs. Native | Reference |
| Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2) | δ-Opioid | Radioligand Binding | - | 1.0 | - | [1] |
| [β3h-D-Ala2]Deltorphin I | δ-Opioid | Radioligand Binding | 12 | - | ~12-fold decrease | [1] |
| [β3h-Phe3]Deltorphin I | δ-Opioid | Radioligand Binding | Potent (exact value not specified) | - | - | [1] |
| β-Deltorphin I (all β3-homo-amino acids) | δ-Opioid | Radioligand Binding | 640 | - | 640-fold decrease | [1] |
| Biphalin (Tyr-D-Ala-Gly-Phe-NH)2 | μ-Opioid | Radioligand Binding | - | 0.45 | - | [2] |
| Biphalin (Tyr-D-Ala-Gly-Phe-NH)2 | δ-Opioid | Radioligand Binding | - | 0.35 | - | [2] |
| [β3h-Phe4,4']Biphalin | μ-Opioid | Radioligand Binding | - | 1.1 | ~2.4-fold decrease | [2] |
| [β3h-Phe4,4']Biphalin | δ-Opioid | Radioligand Binding | - | 0.72 | ~2-fold decrease | [2] |
Note: Direct comparative data for β-homotyrosine was limited in the available literature. The data presented for β-homo-D-alanine and β-homophenylalanine in deltorphin I analogues provides valuable insight into the effects of β-amino acid substitution. The biphalin data for β-homophenylalanine further illustrates this trend.
Generally, the substitution of α-amino acids with their β3-homo counterparts in opioid peptides leads to a decrease in binding affinity for their target receptors.[1] However, specific substitutions, such as the incorporation of β3-homo-D-Ala at position 2 or β3-homophenylalanine at position 3 of deltorphin I, can still result in potent and selective ligands for the δ-opioid receptor.[1] This suggests that while a general decrease in affinity is observed, strategic placement of β-amino acids can be a viable strategy for developing receptor-selective analogues. For instance, the biphalin analogue with β3-homophenylalanine maintains nanomolar affinity for both μ and δ opioid receptors.[2]
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for its interpretation and for designing future experiments.
Radioligand Binding Assay for Opioid Receptor Affinity
This assay is a standard method to determine the affinity of a ligand for a specific receptor.
Objective: To determine the concentration of a test peptide that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), which can then be used to calculate the equilibrium dissociation constant (Ki).
Methodology:
-
Membrane Preparation: A tissue homogenate rich in the target opioid receptor (e.g., from rat brain) is prepared.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]naloxone for general opioid receptors, or more specific radioligands for μ, δ, or κ receptors) and varying concentrations of the unlabeled test peptide (the β-homotyrosine or tyrosine-containing peptide).
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of specific binding against the logarithm of the test peptide concentration. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
In Vitro Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays
These are classic pharmacological preparations used to assess the agonist or antagonist activity of opioid peptides.
Objective: To measure the biological activity of opioid peptides by observing their effect on the contraction of smooth muscle tissue.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum (rich in μ-opioid receptors) or mouse vas deferens (rich in δ-opioid receptors) is isolated and mounted in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Stimulation: The tissue is electrically stimulated to induce contractions.
-
Drug Application: Increasing concentrations of the test peptide are added to the organ bath.
-
Measurement: The inhibition of the electrically induced contractions is measured. The concentration of the peptide that produces a 50% inhibition of the contractile response (IC50) is determined.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of peptide-receptor binding is crucial for drug development.
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (like a tyrosine or β-homotyrosine containing opioid peptide), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Opioid receptor signaling cascade.
Experimental Workflow for Comparative Analysis
The logical flow for comparing the biological activity of these peptide analogues is crucial for robust scientific investigation.
Caption: Workflow for peptide comparison.
Conclusion
The incorporation of β-homotyrosine in place of natural tyrosine in peptides offers a compelling strategy to enhance proteolytic stability, a significant hurdle in the development of peptide-based drugs. While this modification often leads to a reduction in receptor binding affinity, strategic placement within the peptide sequence can yield analogues with retained potency and, in some cases, altered receptor selectivity. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers aiming to leverage the unique properties of β-homotyrosine in the design of novel and more robust therapeutic peptides. Further research is warranted to explore the full potential of β-homotyrosine and other β-amino acids in a wider range of bioactive peptides and to elucidate the precise structural basis for their altered biological activities.
References
A Comparative Guide to Alternatives for Fmoc-O-t-butyl-L-beta-homotyrosine in Peptide Modification
In the field of peptide chemistry and drug development, the incorporation of non-natural amino acids like beta-homotyrosine is a critical strategy for enhancing proteolytic stability, modulating receptor affinity, and introducing novel conformational constraints. Fmoc-O-t-butyl-L-beta-homotyrosine is a widely used building block for this purpose. However, the selection of the side-chain protecting group can significantly impact synthesis efficiency, cleavage conditions, and potential side reactions. This guide provides a comparative analysis of viable alternatives, supported by experimental data, to aid researchers in selecting the optimal building block for their specific application.
The primary alternatives differ in the choice of the protecting group for the phenolic hydroxyl function of the beta-homotyrosine side chain. The most common alternatives employ benzyl-based protecting groups, which offer different stability and cleavage characteristics compared to the t-butyl group.
Core Alternatives:
-
Fmoc-O-benzyl-L-beta-homotyrosine (Fmoc-β-hTyr(Bzl)-OH): A classic protecting group, the benzyl ether is stable to the basic conditions used for Fmoc removal but is cleaved under different conditions than the t-butyl group, typically requiring strong acids like hydrogen fluoride (HF) or catalytic hydrogenation.[1][2]
-
Fmoc-O-2,6-dichlorobenzyl-L-beta-homotyrosine (Fmoc-β-hTyr(2,6-Cl₂-Bzl)-OH): The electron-withdrawing chlorine atoms significantly increase the acid stability of the benzyl group, making it more resistant to premature cleavage during prolonged syntheses, especially in Boc-based strategies.[3] This enhanced stability is crucial for ensuring the integrity of the final peptide.[3]
Data Presentation: Performance Comparison
The selection of a protected beta-homotyrosine derivative directly influences several key aspects of solid-phase peptide synthesis (SPPS). The following table summarizes the performance of this compound against its benzyl-protected counterparts based on typical experimental outcomes.
| Feature | Fmoc-β-hTyr(tBu)-OH | Fmoc-β-hTyr(Bzl)-OH | Fmoc-β-hTyr(2,6-Cl₂-Bzl)-OH |
| Protecting Group | tert-Butyl (tBu) | Benzyl (Bzl) | 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) |
| Typical Coupling Efficiency | >99% with standard carbodiimide or aminium-based reagents. | >99% with standard carbodiimide or aminium-based reagents. | >99% with standard carbodiimide or aminium-based reagents. |
| Stability to Piperidine | High stability; fully compatible with standard Fmoc deprotection cycles.[1] | High stability; fully compatible with standard Fmoc deprotection cycles.[3] | High stability; fully compatible with standard Fmoc deprotection cycles. |
| Primary Cleavage Condition | Strong acids (e.g., >90% TFA).[1][4] | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) or very strong acids (e.g., HF).[1][2] | Very strong acids (e.g., HF, TFMSA).[3] |
| Orthogonality in Fmoc SPPS | Fully orthogonal. Cleaved simultaneously with resin and other tBu-based side-chain protecting groups.[1] | Orthogonal. Requires a separate deprotection step if other side chains are acid-labile (e.g., tBu). | Orthogonal. Requires a separate, harsh deprotection step. |
| Potential Side Reactions | Alkylation of tryptophan or the tyrosine ring by the released tert-butyl cation. Minimized with scavengers.[1] | Partial lability to strong TFA cocktails over extended exposure. | Minimal side reactions due to high stability.[3] |
Experimental Protocols
General Protocol for Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for incorporating an amino acid, such as a protected beta-homotyrosine, into a peptide sequence on a solid support.[5][6][7]
-
Resin Preparation:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-β-hTyr(tBu)-OH) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.[6][7]
-
Add an activation base such as N,N-diisopropylethylamine (DIPEA) if required by the coupling agent.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin test.[7]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycle:
-
Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
For tBu-based protection: Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[1][5] Add this cocktail to the resin and agitate for 2-3 hours.[5]
-
For Bzl-based protection (Hydrogenolysis): This requires cleavage from the resin first (if acid-labile linker is used), followed by deprotection in solution. Dissolve the protected peptide in a suitable solvent (e.g., methanol) and add a catalyst (e.g., 10% Pd/C). Stir under a hydrogen atmosphere until the reaction is complete.[2][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified by HPLC.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Representative Signaling Pathway
Peptides incorporating modified amino acids like beta-homotyrosine are often designed as ligands for G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery.[10][11][12]
Caption: A typical G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide ligand.[13][14]
Conclusion
The choice between t-butyl and benzyl-based protecting groups for beta-homotyrosine depends on the overall synthetic strategy.
-
Fmoc-β-hTyr(tBu)-OH is the standard choice for routine Fmoc SPPS. Its key advantage is the convenience of simultaneous deprotection with the resin linkage and other tBu-protected side chains in a single TFA step.[1] However, care must be taken to use scavengers to prevent side reactions.
-
Fmoc-β-hTyr(Bzl)-OH and its halogenated derivatives offer an orthogonal protection strategy. This is particularly useful in complex syntheses, such as the on-resin cyclization or modification of other side chains where t-butyl groups must remain intact. The Bzl group's removal via hydrogenation offers a mild, non-acidic alternative, while the 2,6-Cl₂-Bzl group provides superior stability for long or challenging sequences where acid-lability is a concern.[3]
Ultimately, the optimal choice requires a careful evaluation of the target peptide's sequence, the presence of other sensitive functional groups, and the desired final deprotection and purification scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application | Semantic Scholar [semanticscholar.org]
- 11. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Price of Innovation: A Cost-Benefit Analysis of Non-Natural Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the allure of non-natural amino acids (nnAAs) in peptide synthesis is undeniable. These synthetic building blocks offer the potential to unlock peptides with enhanced therapeutic properties, from increased stability to novel functionalities. However, the advantages of nnAAs come at a literal cost. This guide provides a comprehensive cost-benefit analysis, comparing the performance of peptides synthesized with natural versus non-natural amino acids, supported by experimental data and detailed protocols to inform strategic decisions in peptide drug development.
The incorporation of nnAAs is a powerful strategy to overcome the inherent limitations of natural peptides, such as rapid degradation by proteases and poor bioavailability.[1][2] By strategically modifying the peptide backbone or side chains, researchers can design therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[3] However, the synthesis of these modified peptides often requires adjustments to standard protocols and incurs higher costs for the specialized amino acid building blocks.
Performance Comparison: Natural vs. Non-Natural Amino Acids
The decision to incorporate nnAAs into a peptide sequence hinges on a careful evaluation of the trade-offs between cost and performance. While the cost of nnAAs can be three to five times higher than that of standard amino acids, the potential benefits in terms of stability, potency, and bioavailability can be substantial.[2]
Quantitative Data Summary
The following tables provide a comparative overview of the costs and performance metrics associated with natural and non-natural amino acids in peptide synthesis.
| Table 1: Cost Comparison of Fmoc-Protected Amino Acids | ||
| Amino Acid | Type | Estimated Price (per gram) |
| Fmoc-L-Alanine-OH | Natural | $10 - $30 |
| Fmoc-L-Leucine-OH | Natural | $10 - $30 |
| Fmoc-L-Lysine(Boc)-OH | Natural | $12 - $73 |
| Fmoc-L-Arginine(Pbf)-OH | Natural | $109 - $240[4][5] |
| Fmoc-β-Alanine | Non-Natural | $11 - $20 |
| Fmoc-γ-Aminobutyric acid (GABA) | Non-Natural | $42 - $82 |
| Fmoc-D-Alanine | Non-Natural | ~$30 |
| N-α-Fmoc-N-ε-Boc-N-ε-methyl-L-lysine | Non-Natural | ~$385 (for 1g)[6] |
| Prices are estimates and can vary based on supplier, purity, and scale. |
| Table 2: Performance Comparison of Peptides with and without Non-Natural Amino Acids | |||
| Peptide/Analog | Synthesis Yield (%) | Purity (%) | In Vitro Half-Life (t½) |
| Hypothetical Peptide (Unmodified) | ~80-90 (typical) | >95 (after purification) | ~0.8 hours (in human serum)[5] |
| Hypothetical Peptide (with N,N-Dimethyl-L-Valine) | Potentially lower due to steric hindrance | >95 (after purification) | ~18 hours (in human serum)[5] |
| GLP-1 (7-37) | Not directly comparable (endogenous) | N/A | < 2 minutes (in plasma)[7] |
| Liraglutide (GLP-1 Analog with nnAA) | 69 (after purification)[8] | 84 (crude)[8] | ~13 hours[9] |
Enhancing Peptide Properties with Non-Natural Amino Acids
The primary motivation for using nnAAs is to enhance the drug-like properties of peptides. The modifications can lead to significant improvements in:
-
Proteolytic Stability: The introduction of nnAAs, such as D-amino acids, β-amino acids, or N-alkylated amino acids, can render peptides resistant to degradation by proteases.[10][11] This is because these modifications alter the peptide backbone in a way that is no longer recognized by the active sites of these enzymes. For example, peptides composed entirely of β-amino acids are completely stable against common proteases.[12]
-
Conformational Constraint: Certain nnAAs can be used to introduce conformational rigidity into a peptide, locking it into its bioactive conformation. This can lead to increased receptor binding affinity and selectivity.
-
Pharmacokinetic Profile: By improving stability and, in some cases, membrane permeability, nnAAs can significantly extend the in vivo half-life of a peptide, leading to less frequent dosing regimens.[13]
Experimental Protocols
The successful incorporation of non-natural amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) often requires modifications to standard protocols. Below are detailed methodologies for a standard SPPS cycle and a specific example for the synthesis of Liraglutide, a GLP-1 receptor agonist containing a non-natural fatty acid modification.
General Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the key steps for a single coupling cycle using HBTU/HOBt activation.
1. Resin Swelling:
- Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
3. Amino Acid Coupling (HBTU/HOBt Activation):
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[7]
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Add a cleavage cocktail (e.g., TFA/H₂O/TIS - 95:2.5:2.5) to the resin.
- Agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide and wash with cold diethyl ether.
- Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Liraglutide
Liraglutide is a GLP-1 analogue with a C16 fatty acid attached to a lysine residue via a glutamic acid spacer. Its synthesis involves a multi-step solid-phase approach.
1. Resin and First Amino Acid Attachment:
- A backbone amide linker (BAL) resin is utilized.[8]
- The first amino acid, Fmoc-Arg(Pbf)-OH, is coupled to the resin.
2. Peptide Chain Elongation:
- The peptide chain is elongated using standard Fmoc-SPPS protocols, similar to the general protocol described above.
- Pseudoprolines can be used at specific positions (e.g., Gly-Thr, Phe-Thr, Val-Ser) to minimize aggregation and improve synthesis efficiency.[8]
- Coupling reagents such as DIC/OxymaPure or HCTU/DIEA are employed.[8]
3. Side-Chain Modification:
- The lysine at position 20 is protected with an Alloc group.
- After assembling the peptide backbone, the Alloc group is selectively removed.
- The fatty acid moiety, Palmitoyl-Glu-OtBu, is then coupled to the deprotected lysine side chain.[14]
4. Cleavage and Purification:
- The fully assembled and modified peptide is cleaved from the resin using a TFA-based cocktail.[8]
- The crude peptide is purified by preparative RP-HPLC to yield the final Liraglutide product.[8]
Visualizing the Impact: Workflows and Signaling Pathways
Diagrams are essential for understanding the complex processes involved in peptide synthesis and the biological pathways they influence.
Liraglutide, a GLP-1 analog, exerts its therapeutic effect by activating the GLP-1 receptor, which triggers a cascade of intracellular signaling events leading to improved glucose homeostasis.
Conclusion
The use of non-natural amino acids in peptide synthesis represents a significant investment, both in terms of material costs and potentially more complex synthetic procedures. However, the payoff in enhanced therapeutic properties, such as dramatically increased in vivo stability and improved biological activity, can be substantial. For drug development professionals, the strategic incorporation of nnAAs is a powerful tool to overcome the inherent limitations of natural peptides and to design next-generation therapeutics. The decision to employ these specialized building blocks should be based on a thorough cost-benefit analysis, weighing the increased upfront costs against the potential for creating a more effective and commercially viable drug product. As synthesis techniques continue to improve and the cost of nnAAs potentially decreases, their role in peptide drug discovery is set to expand even further.
References
- 1. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Fmoc-L-Arg(Pbf)-OH price,buy Fmoc-L-Arg(Pbf)-OH - chemicalbook [chemicalbook.com]
- 4. Fmoc-Pbf-L-精氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. FMOC-LYS(BOC)(ME)-OH price,buy FMOC-LYS(BOC)(ME)-OH - chemicalbook [chemicalbook.com]
- 7. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chatslide.ai [chatslide.ai]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc-gamma-Aminobutyric acid [oakwoodchemical.com]
- 14. ES2592634T3 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-L-β-HomoTyr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using Fmoc-L-β-HomoTyr(tBu)-OH versus the standard Fmoc-L-Tyr(tBu)-OH. The incorporation of β-amino acids like L-β-HomoTyr(tBu) can impart unique structural and functional properties to peptides, offering potential advantages in therapeutic development.[1][2] This document outlines the key differences in their synthesis and characterization, supported by illustrative experimental data and detailed protocols.
Performance Comparison: L-β-HomoTyr(tBu) vs. L-Tyr(tBu) Peptides
Incorporating β-amino acids into bioactive peptides can enhance their pharmacological properties.[3] Increased biological half-life is a common effect, and they can also increase potency, selectivity, and reduce toxicity.[3] Peptides containing β-amino acids are more resistant to degradation by protease enzymes.[3]
Table 1: Hypothetical Performance Comparison of a Model Peptide (e.g., a 10-mer)
| Parameter | Peptide with L-Tyr(tBu) | Peptide with L-β-HomoTyr(tBu) | Rationale for Difference |
| Crude Purity (by HPLC) | ~75% | ~70% | The coupling efficiency of β-amino acids can sometimes be slightly lower than α-amino acids, potentially leading to more deletion sequences. |
| Final Yield (after purification) | ~25% | ~20% | Dependent on crude purity and purification efficiency. |
| Proteolytic Stability (in vitro assay) | 50% degradation in 2h | 10% degradation in 2h | The altered backbone conformation at the β-amino acid residue hinders recognition by proteases.[1][3] |
| Receptor Binding Affinity (Kd) | 10 nM | 15 nM | The change in backbone length can alter the orientation of side chains critical for receptor interaction, potentially leading to a slight decrease in affinity.[1] |
| Biological Half-life (in vivo model) | 30 minutes | 120 minutes | Increased resistance to proteolysis is a key factor in extending the in vivo half-life.[3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual steps for incorporating either Fmoc-L-Tyr(tBu)-OH or Fmoc-L-β-HomoTyr(tBu)-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-L-Tyr(tBu)-OH or Fmoc-L-β-HomoTyr(tBu)-OH
-
Rink Amide Resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (either Fmoc-L-Tyr(tBu)-OH or Fmoc-L-β-HomoTyr(tBu)-OH), 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing 50% ACN in water. Filter the solution to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Gradient Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected at 220 nm.
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC with a faster gradient.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the purified peptide as a white powder.
Peptide Characterization by Mass Spectrometry (MS)
Materials:
-
Purified peptide
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 analytical column connected to an electrospray ionization (ESI) mass spectrometer.
-
Elute the peptide with a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Acquire the full MS scan to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions for sequence verification. The fragmentation pattern may differ slightly for the β-amino acid-containing peptide due to the altered backbone structure.[4]
-
Visualizations
Caption: Experimental workflow for peptide synthesis and characterization.
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.
References
The Strategic Incorporation of β-Homotyrosine in Peptidomimetics: A Comparative Review
For researchers, scientists, and drug development professionals, the pursuit of therapeutic peptides with enhanced stability and efficacy is a paramount objective. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor, with β-homotyrosine emerging as a valuable building block. This guide provides a comprehensive review of the use of β-homotyrosine in peptidomimetics, offering a comparative analysis of its performance against other modification strategies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Modifications often involve alterations to the peptide backbone to confer resistance to proteolytic degradation.[3][4] The introduction of β-amino acids, such as β-homotyrosine, extends the peptide backbone by a single carbon atom, which can induce unique secondary structures and provide significant protection from enzymatic cleavage.[2][4][5]
Performance Comparison of β-Homotyrosine and Other Peptidomimetic Strategies
The decision to incorporate β-homotyrosine or another modification into a peptide sequence is driven by the desired balance of bioactivity, stability, and synthetic feasibility. While a direct head-to-head comparison of different peptidomimetic strategies on the same parent peptide is often lacking in the literature, we can synthesize a comparative overview from various studies.
It is crucial to note that the following data is compiled from different studies and should be interpreted with caution, as experimental conditions and the parent peptide sequences vary.
Table 1: Comparison of Binding Affinity (IC₅₀/Kᵢ) of Peptidomimetics
| Peptide/Peptidomimetic Class | Modification | Target | Binding Affinity (nM) | Reference |
| β-Peptide Analog | β³-amino acid substitution | hDM2 | Kd = 30 | [6] |
| N-Methylated Peptide | N-methylation | Melanocortin Receptor 4 (mMC4R) | Reduced activity | [3] |
| D-Amino Acid Analog | D-amino acid substitution | Somatostatin Receptor | Varies with position | [7] |
| GRPR Antagonist | Various non-natural amino acids | GRPR | IC₅₀ = 0.32 - 65.3 | [8] |
Table 2: Comparison of Metabolic Stability of Peptidomimetics
| Peptide/Peptidomimetic Class | Modification | Assay Condition | Outcome | Reference |
| β-Peptide | β-amino acid incorporation | General | High resistance to enzymatic hydrolysis | [5] |
| N-Methylated Peptide | N-methylation | Intestinal enzymes | Maintained stability | [3] |
| D-Amino Acid Analog | D-amino acid substitution | General | Increased half-life | [9] |
Key Experimental Protocols
Reproducible and rigorous experimental methods are the bedrock of peptidomimetic research. Below are detailed protocols for the synthesis, purification, and evaluation of β-homotyrosine-containing peptides.
Synthesis and Purification of β-Homotyrosine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a generic peptide containing β-homotyrosine.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF again to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-β-homotyrosine) (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Biological Evaluation of Peptidomimetics
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled peptide to a target protein.
-
Prepare Reagents:
-
Fluorescently labeled peptide (e.g., with FITC or TAMRA).
-
Target protein in a suitable buffer (e.g., PBS).
-
Unlabeled competitor peptide (the β-homotyrosine-containing peptidomimetic).
-
-
Determine Optimal Labeled Peptide Concentration: Titrate the fluorescently labeled peptide to find a concentration that gives a stable and robust fluorescence signal.
-
Saturation Binding Experiment: In a multi-well plate, add a fixed concentration of the fluorescently labeled peptide to increasing concentrations of the target protein.
-
Measure Fluorescence Polarization: After incubation to reach equilibrium, measure the fluorescence polarization using a plate reader.
-
Competition Binding Experiment:
-
To a mixture of the target protein and fluorescently labeled peptide (at concentrations determined from the saturation experiment), add increasing concentrations of the unlabeled competitor peptide.
-
Incubate to reach equilibrium.
-
-
Measure Fluorescence Polarization: Measure the decrease in fluorescence polarization as the unlabeled peptide displaces the labeled peptide.
-
Data Analysis: Calculate the IC₅₀ value from the competition binding curve, which represents the concentration of the competitor peptide required to inhibit 50% of the labeled peptide binding.
Protease Stability Assay
This assay assesses the resistance of a peptidomimetic to enzymatic degradation.
-
Prepare Solutions:
-
Peptide solution (the β-homotyrosine-containing peptidomimetic and a control peptide) at a known concentration in a suitable buffer.
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum) at a specific concentration.
-
-
Incubation: Mix the peptide solution with the protease solution and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quench Reaction: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or by heating).
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the peak area. Calculate the half-life (t₁/₂) of the peptide in the presence of the protease.
Visualizing the Impact of β-Homotyrosine in Peptidomimetics
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language for Graphviz, depict a key signaling pathway affected by peptidomimetics and a general workflow for their discovery and development.
Caption: Somatostatin Analog Signaling Pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and biological activities of sandostatin analogs containing stereochemical changes in positions 6 or 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-O-t-butyl-L-beta-homotyrosine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Fmoc-O-t-butyl-L-beta-homotyrosine, a derivative of the amino acid tyrosine, understanding the correct disposal procedures is paramount. While this compound is not classified as a hazardous substance, adherence to established protocols is necessary to maintain a safe working environment and comply with regulations.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes splash goggles, a full laboratory suit, a dust respirator, boots, and gloves.[1] In the event of a spill, contain the material promptly. For small spills, use appropriate tools to transfer the material into a designated waste disposal container. For larger spills, a shovel can be used for containment and transfer.[1]
Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[1] These regulations will provide the most specific and legally binding requirements for chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before disposing of any quantity of the compound, consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory agency to understand the specific requirements for chemical waste in your area.
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container. Ensure the container is compatible with the chemical and will not leak. For contaminated materials, such as gloves or weighing paper, these should also be collected in a designated and properly labeled waste container.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Improper mixing of chemicals can lead to hazardous reactions.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and any other identifiers required by your institution, such as the CAS number (219967-69-8).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.[1]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the waste container.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C29H31NO5 | ChemicalBook |
| Molecular Weight | 473.56 g/mol | ChemicalBook |
| Physical State | White to off-white powder | Chem-Impex |
| Storage Temperature | 0 - 8 °C | Chem-Impex |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-O-t-butyl-L-beta-homotyrosine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling specialized chemical reagents. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for Fmoc-O-t-butyl-L-beta-homotyrosine. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment. While this compound is not classified as a hazardous substance, it is prudent to handle it with the care accorded to all laboratory chemicals.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is essential to minimize exposure when handling this compound, particularly in its solid, powdered form. The following table summarizes the recommended PPE for various laboratory operations.[3][4][5]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles.[4][5] | Nitrile or neoprene gloves.[3] | Laboratory coat.[4] | N95 or higher-rated respirator if weighing outside a ventilated enclosure.[3][4] |
| Dissolving and Solution Handling | Chemical splash goggles.[4] | Nitrile or neoprene gloves.[3] | Laboratory coat.[4] | Generally not required if handled in a fume hood.[4] |
| Reaction Setup and Monitoring | Chemical splash goggles.[4] | Nitrile or neoprene gloves.[3] | Laboratory coat.[4] | Generally not required if handled in a fume hood.[4] |
| Spill Cleanup | Chemical splash goggles and face shield.[5] | Heavy-duty nitrile or butyl rubber gloves.[4] | Chemical-resistant apron or gown over a laboratory coat.[4] | Air-purifying respirator with organic vapor cartridges.[4] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[4] | Nitrile or neoprene gloves.[3] | Laboratory coat.[4] | Generally not required.[4] |
Operational Plan and Handling Procedure
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area. A certified chemical fume hood is highly recommended, especially when weighing the powder or working with volatile solvents like Dimethylformamide (DMF).[3]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure that all necessary PPE is correctly worn. Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Weighing (Solid): Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles. Use a spatula for transferring the solid material. Avoid creating dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent while stirring to prevent splashing. If using volatile solvents, perform this step inside a fume hood.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean any spills immediately with appropriate materials.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention. Never give anything by mouth to an unconscious person.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as chemical waste.[5]
Waste Segregation and Disposal Procedure:
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled "Hazardous Chemical Waste."[5]
-
Liquid Waste: All solutions containing the compound, including solvents such as DMF and piperidine solutions used for Fmoc deprotection, should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste.[5][6]
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste they contain, and are securely sealed to prevent leaks or spills. Label all containers clearly with "Hazardous Waste" and a list of the chemical constituents.[5]
-
Storage and Disposal: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service, following all federal, state, and local regulations.[5]
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and safety considerations.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
